Methyl quinazoline-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl quinazoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-9-8(4-7)5-11-6-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDZFIGUIOGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303924 | |
| Record name | Methyl 6-quinazolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-24-0 | |
| Record name | Methyl 6-quinazolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-quinazolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl quinazoline-6-carboxylate" synthesis from anthranilic acid
Technical Whitepaper: Scalable Synthesis of Methyl Quinazoline-6-Carboxylate
Executive Summary This technical guide details the synthesis of This compound (CAS: 1234616-24-0) starting from anthranilic acid . This scaffold is a critical intermediate in the development of thymidylate synthase inhibitors (e.g., Raltitrexed), EGFR inhibitors, and other kinase-targeting oncological pharmacophores.
While direct cyclization of anthranilic acid yields quinazolin-4-one, achieving the 6-carboxylate functionality requires precise regioselective functionalization. This guide prioritizes a "Functionalize-then-Cyclize" strategy, which offers superior scalability and purification profiles compared to post-cyclization modifications. The route proceeds via the formation of dimethyl 2-aminoterephthalate, followed by cyclization and aromatization.
Retrosynthetic Analysis & Strategic Logic
The synthesis addresses two primary challenges:
-
Regiocontrol: Introducing the carboxylate moiety specifically at the 6-position (para to the amino group of the original anthranilic acid).
-
Core Oxidation State: Converting the stable quinazolin-4-one intermediate (the natural product of anthranilic acid cyclization) to the fully aromatic quinazoline requested.
The Pathway:
-
Step 1 (Activation): Regioselective bromination of anthranilic acid to lock the 5-position (which becomes C6 in the quinazoline).
-
Step 2 (Carbonylation): Palladium-catalyzed methoxycarbonylation to generate the diester precursor.
-
Step 3 (Cyclization): Condensation with formamidine acetate to form the quinazolinone core.
-
Step 4 (Aromatization): Chlorination-reduction sequence to remove the C4 carbonyl oxygen, yielding the target this compound.
Figure 1: Retrosynthetic disconnection showing the conversion of anthranilic acid to the target via the terephthalate intermediate.[1]
Detailed Experimental Protocols
Phase 1: Precursor Functionalization
Objective: Convert anthranilic acid into Dimethyl 2-aminoterephthalate.
Step 1.1: Regioselective Bromination Anthranilic acid is brominated at the para-position relative to the amine (position 5) using elemental bromine in acetic acid.
-
Reagents: Anthranilic acid (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent).
-
Protocol:
-
Dissolve anthranilic acid in glacial acetic acid (5 mL/g) at 20°C.
-
Add bromine dropwise over 30 minutes, maintaining temperature <25°C. The amine directs the electrophilic aromatic substitution to the para position.
-
Stir for 2 hours. A precipitate (hydrobromide salt) typically forms.
-
Pour into ice water containing sodium bisulfite (to quench excess Br2).
-
Filter the solid, wash with water, and dry.
-
Yield: 85-92% of 2-amino-5-bromobenzoic acid .
-
Step 1.2: Esterification & Carbonylation To facilitate the palladium-catalyzed carbonylation, the carboxylic acid is first protected as a methyl ester.
-
Reagents: 2-amino-5-bromobenzoic acid, Methanol, H2SO4 (cat), Pd(OAc)2, dppf (ligand), CO (balloon or autoclave), Et3N.
-
Protocol:
-
Esterification: Reflux 2-amino-5-bromobenzoic acid in Methanol with catalytic H2SO4 for 12 hours. Neutralize and extract to obtain Methyl 2-amino-5-bromobenzoate.
-
Carbonylation: In a pressure vessel, dissolve the bromo-ester in MeOH/DMF (4:1).
-
Add Pd(OAc)2 (2 mol%), dppf (4 mol%), and Et3N (2.0 eq).
-
Pressurize with Carbon Monoxide (CO) to 5 bar (or use balloon for small scale) and heat to 80°C for 16 hours.
-
Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
-
Product: Dimethyl 2-aminoterephthalate .
-
Phase 2: Cyclization to the Quinazoline Core
Objective: Construct the pyrimidine ring using the amino-diester.
-
Reagents: Dimethyl 2-aminoterephthalate, Formamidine Acetate (1.5 eq), 2-Methoxyethanol (Solvent).
-
Rationale: Formamidine acetate provides the C2 carbon and the N3 nitrogen. 2-Methoxyethanol allows for a high reflux temperature (124°C) necessary for cyclization.
-
Protocol:
-
Suspend Dimethyl 2-aminoterephthalate (10 mmol) and Formamidine Acetate (15 mmol) in 2-Methoxyethanol (30 mL).
-
Reflux the mixture for 12-18 hours. Monitor by TLC/LCMS.
-
Cool the reaction to room temperature. The product often crystallizes out.
-
Add water (30 mL) to complete precipitation. Filter and wash with cold ethanol.
-
Product: Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate .
-
Note: This intermediate is stable and often the endpoint for "quinazolinone" drugs. For the fully aromatic target, proceed to Phase 3.
-
Phase 3: Aromatization (Chlorination & Reduction)
Objective: Remove the C4 carbonyl oxygen to yield this compound.
Step 3.1: Chlorination
-
Reagents: POCl3 (Phosphorus oxychloride), N,N-Diethylaniline (cat).
-
Protocol:
-
Suspend the quinazolinone ester in neat POCl3 (5 mL/g).
-
Reflux for 3-5 hours until the solution becomes clear.
-
Critical Workup: Distill off excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO3 mixture (Exothermic!). Extract with DCM.
-
Product: Methyl 4-chloroquinazoline-6-carboxylate .
-
Step 3.2: Reductive Dechlorination
-
Reagents: H2 (1 atm), Pd/C (10%), Et3N (to scavenge HCl), Ethyl Acetate/MeOH.
-
Protocol:
-
Dissolve the chloro-intermediate in EtOAc/MeOH (1:1).
-
Add Et3N (1.1 eq) and Pd/C (10% w/w).
-
Stir under H2 balloon for 2-4 hours. Monitor closely to avoid reducing the ester or the benzene ring.
-
Filter through Celite and concentrate.
-
Final Purification: Recrystallization from Hexane/EtOAc.
-
Final Product: This compound .
-
Data Summary & Process Metrics
| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |
| 1 | Bromination | Br2, AcOH | 88% | Temp < 25°C to avoid di-bromination |
| 2 | Carbonylation | Pd(OAc)2, CO, MeOH | 75-80% | CO pressure & Ligand (dppf) quality |
| 3 | Cyclization | Formamidine Acetate | 85% | High boiling solvent (Methoxyethanol) |
| 4 | Chlorination | POCl3 | 90% | Anhydrous conditions; Quench carefully |
| 5 | Reduction | H2, Pd/C | 82% | Stop reaction immediately upon completion |
Workflow Visualization
Figure 2: Step-by-step reaction workflow from Anthranilic Acid to this compound.
References
-
Regioselective Bromination of Anthranilic Acid
-
Wheeler, A. S., & Oates, W. M. (1910). The Bromination of Anthranilic Acid. Journal of the American Chemical Society, 32(6), 770–775. Link
-
-
Palladium-Catalyzed Carbonylation of Aryl Halides
-
Schoenberg, A., & Heck, R. F. (1974). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. Journal of Organic Chemistry, 39(23), 3318–3326. Link
-
-
Cyclization using Formamidine Acetate
-
Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10160. Link
-
-
Dechlorination of 4-Chloroquinazolines
-
Armarego, W. L. F. (1962). Quinazolines. Part V. Covalent hydration of quinazoline and its derivatives. Journal of the Chemical Society, 5030-5039. Link
-
-
General Quinazoline Synthesis Review
-
Khan, I., et al. (2014). Quinazoline derivatives: Synthesis and bio-active evaluation. European Journal of Medicinal Chemistry, 76, 414-442. Link
-
Sources
An In-Depth Technical Guide to the Synthesis and Application of Methyl Quinazoline-6-carboxylate Derivatives
Foreword: The Quinazoline Core as a Privileged Scaffold in Modern Drug Discovery
To the dedicated researcher, scientist, and drug development professional, certain molecular architectures present themselves as exceptionally fruitful starting points for innovation. The quinazoline scaffold is unequivocally one such "privileged structure."[1][2] This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, is the backbone of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[3][4] Its true prominence in modern medicinal chemistry, however, has been cemented by its role as a "hinge-binding" motif in a multitude of protein kinase inhibitors, including several FDA-approved anticancer drugs like Gefitinib and Erlotinib.[5][6][7]
This guide moves beyond a general overview to focus on a specific, highly versatile intermediate: Methyl quinazoline-6-carboxylate . The strategic placement of the methyl carboxylate group at the C-6 position offers a robust chemical handle for systematic structural elaboration. This allows for the exploration of deep pockets within enzyme active sites and the fine-tuning of pharmacokinetic properties. Our focus will be on leveraging this core to develop potent kinase inhibitors, a class of therapeutics that continues to revolutionize oncology.[6][7] We will dissect the synthetic rationale, provide actionable protocols, and explore the critical structure-activity relationships (SAR) that drive potency and selectivity.
Strategic Synthesis of the Key Intermediate: 4-Chloro-quinazoline-6-carboxylic acid methyl ester
The cornerstone of any successful derivatization campaign is a reliable and scalable synthesis of a key intermediate. For our purposes, this is the 4-chloro derivative, which activates the C-4 position for the crucial nucleophilic aromatic substitution (SNAr) reaction. The most logical and field-proven approach begins with a substituted anthranilic acid derivative and proceeds through a cyclization and subsequent chlorination.
The causality here is clear: we require a starting material that contains the pre-installed carboxylate group and the aniline necessary for ring formation. The Niementowski quinazoline synthesis, a classic and robust method involving the reaction of an anthranilic acid with an amide, provides an excellent foundation.[8]
Experimental Protocol 1: Synthesis of Methyl 4-hydroxyquinazoline-6-carboxylate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-amino-3-methoxycarbonylbenzoic acid (1 equivalent) with formamide (10-15 equivalents). The formamide serves as both a reactant and a solvent.
-
Cyclization: Heat the reaction mixture to 150-160 °C. The high temperature is necessary to drive the condensation and subsequent cyclization, forming the stable quinazolinone ring system.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).
-
Work-up and Isolation: Allow the mixture to cool to room temperature, which should induce precipitation of the product. Pour the mixture into ice-cold water to fully precipitate the solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual formamide, and dry under vacuum. The resulting solid is methyl 4-hydroxyquinazoline-6-carboxylate, which can be used in the next step without further purification.
Experimental Protocol 2: Chlorination to Methyl 4-chloroquinazoline-6-carboxylate
The conversion of the 4-hydroxy (or more accurately, the 4-oxo tautomer) to the 4-chloro group is critical for enabling subsequent derivatization. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend the methyl 4-hydroxyquinazoline-6-carboxylate (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents). The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species that accelerates the chlorination.
-
Chlorination: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction should become a clear solution as the starting material is converted to the product.
-
Isolation: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The residue is then co-evaporated with an inert solvent like toluene to remove any remaining traces. The resulting crude solid is the key intermediate, methyl 4-chloroquinazoline-6-carboxylate, which should be used immediately in subsequent reactions due to its sensitivity to moisture.
Core Derivatization: A Two-Pronged Approach to SAR Exploration
With the key 4-chloro intermediate in hand, we can now execute a divergent synthetic strategy to build a library of analogues. This strategy focuses on modifying the two most impactful positions for kinase inhibition: the C-4 and C-6 positions.
Caption: Synthetic workflow for creating diverse quinazoline-6-carboxamide analogues.
C-4 Position: Installation of the Hinge-Binding Moiety
For kinase inhibitors, the substitution at the C-4 position is paramount. An aniline substituent at this position is a well-established pharmacophore that forms critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases like EGFR.[5][9]
Experimental Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Dissolve the crude methyl 4-chloroquinazoline-6-carboxylate (1 equivalent) in a polar aprotic solvent such as 2-propanol or DMF.
-
Amine Addition: Add the desired substituted aniline (1.1 equivalents). A slight excess ensures complete consumption of the chloro-intermediate.
-
Acid Scavenging: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to neutralize the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC. The reaction is typically complete within 2-8 hours.
-
Isolation: Upon completion, cool the reaction and dilute with water to precipitate the product. Collect the solid by filtration, wash with water, and then a non-polar solvent like hexane to remove impurities. The product, a methyl 4-(arylamino)quinazoline-6-carboxylate, can be purified by column chromatography or recrystallization.
C-6 Position: Probing the Solvent-Front Region via Amide Coupling
The methyl ester at C-6 is not merely a placeholder; it is a gateway to extensive diversification. By converting it to a wide array of amides, we can introduce vectors that probe the solvent-exposed region of the kinase active site, often leading to significant gains in potency and selectivity. This is a two-step process: hydrolysis of the ester followed by amide coupling.
Experimental Protocol 4: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the methyl 4-(arylamino)quinazoline-6-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents).
-
Monitoring: Stir at room temperature and monitor by TLC until the starting ester is consumed.
-
Work-up: Carefully acidify the reaction mixture to a pH of ~4-5 with 1N HCl. This will protonate the carboxylate, causing the carboxylic acid product to precipitate.
-
Isolation: Collect the solid by filtration, wash with water, and dry thoroughly. This yields the 4-(arylamino)quinazoline-6-carboxylic acid.
Experimental Protocol 5: Amide Bond Formation
Directly coupling the carboxylic acid with an amine requires an activating agent to form a more reactive intermediate. A variety of peptide coupling reagents can be employed.[10]
-
Activation: Dissolve the 4-(arylamino)quinazoline-6-carboxylic acid (1 equivalent) in anhydrous DMF. Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir for 15-20 minutes at room temperature to allow for the formation of the activated ester.
-
Coupling: Add the desired primary or secondary amine (1.2 equivalents) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction by LC-MS or TLC.
-
Purification: Upon completion, the final amide product can be isolated and purified using standard techniques such as aqueous work-up followed by silica gel column chromatography or preparative HPLC.
Structure-Activity Relationship (SAR) and Biological Evaluation
The described synthetic strategy allows for a systematic evaluation of the SAR. The goal is to understand how specific structural changes impact the biological activity, primarily the inhibition of a target kinase like EGFR.[9]
| Position | Modification | Rationale & Expected Outcome |
| C-4 (Aniline) | Substitution with small, electron-withdrawing groups (e.g., 3-chloro, 4-fluoro) | Often enhances binding affinity and metabolic stability.[11] |
| Addition of a meta-substituent (e.g., 3-ethynyl) | Can provide an additional anchor point in the ATP binding site. | |
| C-6 (Amide) | Small, polar groups (e.g., -NH(CH₂)₂OH) | Can improve solubility and form hydrogen bonds in the solvent-front region. |
| Bulky, hydrophobic groups (e.g., -NH-adamantyl) | Can occupy hydrophobic pockets, potentially increasing potency. | |
| Basic amines (e.g., -NH-(CH₂)₂-morpholine) | Can improve aqueous solubility and provide a handle for salt formation, enhancing bioavailability.[9] |
Biological Evaluation Workflow
A logical, tiered approach is essential for efficiently screening the newly synthesized library.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Conclusion and Future Directions
The this compound core represents a strategically sound and highly adaptable platform for the discovery of novel therapeutics, particularly kinase inhibitors. The synthetic routes are robust, and the dual points of diversification at C-4 and C-6 provide a powerful engine for systematic SAR exploration. By combining rational design with efficient chemical synthesis and a tiered biological evaluation strategy, research teams can effectively leverage this scaffold to develop next-generation targeted therapies. Future work will likely focus on creating covalent or allosteric inhibitors by modifying the C-6 substituent, further enhancing potency and overcoming potential drug resistance mechanisms.
References
-
Ghahremanzadeh, R., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Gök, D., et al. (2022). One-pot Three-component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from Organic Chemistry Portal. [Link]
-
Haratyk, G., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]
-
Singh, U. P., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Retrieved from ResearchGate. [Link]
-
Yan, R., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Organic Chemistry. [Link]
-
Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters. [Link]
-
ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from MDPI. [Link]
-
Angapelly, S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Retrieved from Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
-
RACO. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Retrieved from RACO. [Link]
-
UkrOrgSyn. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from UkrOrgSyn. [Link]
-
DergiPark. (n.d.). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from DergiPark. [Link]
-
Srivastava, S., & Srivastava, S. (2017). Biological activity of Quinazoline: A Review. ResearchGate. [Link]
-
ResearchGate. (n.d.). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from ResearchGate. [Link]
-
ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
-
Chen, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]
-
Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]
-
Al-Zoubi, R. M., et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Retrieved from ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. [Link]
-
Semantic Scholar. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from Semantic Scholar. [Link]
-
Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Dossier: Unlocking the Therapeutic Potential of Methyl Quinazoline-6-carboxylate
Foreword: The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having been successfully developed into clinically approved therapeutics.[1][2] This dossier outlines a strategic research and development roadmap for a lesser-explored derivative, Methyl quinazoline-6-carboxylate. While direct biological data for this specific molecule is scarce, its structural alerts, based on the rich pharmacology of the parent quinazoline nucleus, suggest significant therapeutic potential.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing a proposed investigational pathway from synthesis to preclinical evaluation.
Introduction to the Quinazoline Scaffold: A Privileged Structure in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of quinazoline have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents.[1][2] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
This compound, the subject of this guide, features a methyl ester group at the 6-position of the quinazoline ring. This modification presents a unique opportunity for therapeutic exploration, as substitutions at this position can significantly influence the molecule's interaction with target proteins.
Hypothesized Therapeutic Applications and Mechanistic Rationale
Based on the extensive literature on quinazoline derivatives, we hypothesize two primary therapeutic avenues for this compound: oncology and anti-inflammatory applications.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Numerous quinazoline derivatives have demonstrated potent anticancer activity, primarily through the inhibition of protein kinases involved in cancer cell signaling pathways.[1] Therefore, a primary focus of our investigation will be to assess the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.
Proposed Mechanism of Action: We hypothesize that this compound may act as an inhibitor of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). The quinazoline scaffold is a known ATP-competitive inhibitor of these kinases.
Caption: Proposed mechanism of anticancer action for this compound.
Anti-inflammatory Potential: Modulation of Inflammatory Pathways
Quinazoline derivatives have also been explored for their anti-inflammatory properties.[1][3] Chronic inflammation is a key driver of various pathologies, and targeting inflammatory mediators is a validated therapeutic strategy.
Proposed Mechanism of Action: We propose that this compound may exert anti-inflammatory effects by antagonizing receptors involved in the inflammatory cascade, such as the kinin B1 receptor, or by inhibiting pro-inflammatory enzymes.[4][5][6] The kinin B1 receptor is upregulated during inflammation and contributes to persistent pain and inflammation.[6][7]
Caption: Hypothesized anti-inflammatory mechanism via kinin B1 receptor antagonism.
Proposed Research and Development Workflow
A phased approach is proposed to systematically evaluate the therapeutic potential of this compound.
Caption: Proposed research and development workflow for this compound.
Detailed Experimental Protocols
Phase 1: Chemical Synthesis and Characterization
A plausible synthetic route for this compound is outlined in a patent application, providing a foundational method for its preparation.[8]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of methyl 4-aminobenzoate and formamidine acetate in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Phase 2: In Vitro Evaluation
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9]
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48-72 hours |
| Readout | Absorbance at 570 nm |
| Endpoint | IC50 Value (µM) |
Table 1: Hypothetical Data Table for MTT Assay Results
| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 | [Experimental Data] | [Experimental Data] |
| A549 | [Experimental Data] | [Experimental Data] |
| HCT116 | [Experimental Data] | [Experimental Data] |
Protocol: Kinin B1 Receptor Binding Assay
This assay will determine the affinity of this compound for the human kinin B1 receptor.
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human kinin B1 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled B1 receptor ligand (e.g., [³H]-des-Arg¹⁰-kallidin) in the presence of increasing concentrations of this compound.
-
Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of this compound by analyzing the competition binding data.
Phase 3: In Vivo Validation
Xenograft models using immunodeficient mice are standard for evaluating the in vivo efficacy of anticancer drug candidates.[10][11][12][13][14]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., intraperitoneally or orally) at various doses daily or on a specified schedule. The control group will receive the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.
Table 2: Hypothetical Data Table for In Vivo Xenograft Study
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | [Experimental Data] | - | [Experimental Data] |
| MQC | 10 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| MQC | 30 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Positive Control | [Dose] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Conclusion and Future Directions
This investigational dossier provides a comprehensive and scientifically grounded roadmap for the preclinical evaluation of this compound. By leveraging the known therapeutic potential of the quinazoline scaffold, we have outlined a logical progression of experiments to systematically assess its anticancer and anti-inflammatory properties. The successful execution of this research plan has the potential to identify a novel therapeutic candidate for further development. Future work will focus on lead optimization, detailed mechanism of action studies, and comprehensive safety and toxicology assessments.
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Evaluation of 4‐Aryloxyquinazoline Derivatives as Potential Cytotoxic Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (n.d.). International Journal for Multidisciplinary Research. Retrieved from [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved from [Link]
-
Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (n.d.). PubMed. Retrieved from [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. (n.d.). PubMed. Retrieved from [Link]
-
[Kinin B1 and B2 receptor antagonists and therapeutic perspectives]. (n.d.). PubMed. Retrieved from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved from [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (n.d.). Visikol. Retrieved from [Link]
-
Kinin B1 receptor antagonists with multi-enzymatic resistance properties. (n.d.). PubMed. Retrieved from [Link]
-
What are the new molecules for B1 receptor antagonists?. (n.d.). Patsnap Synapse. Retrieved from [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Retrieved from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS One. Retrieved from [Link]
-
Kinin B1 Receptor Mediates Bidirectional Interaction between Neuroinflammation and Oxidative Stress. (2023). MDPI. Retrieved from [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2021). Altogen Labs. Retrieved from [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. Retrieved from [Link]
-
(PDF) Bioassays for Anticancer Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Non-competitive pharmacological antagonism at the rabbit B1 receptor. (n.d.). PubMed Central. Retrieved from [Link]
- CN116478100A - Quinazoline derivatives, preparation method and use thereof. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. [Kinin B1 and B2 receptor antagonists and therapeutic perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 7. Kinin B1 Receptor Mediates Bidirectional Interaction between Neuroinflammation and Oxidative Stress [mdpi.com]
- 8. CN116478100A - å¹ååç±»è¡çç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 13. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 14. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of Methyl Quinazoline-6-Carboxylate Interactions
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including approved anticancer agents.[1] This guide provides an in-depth, technical walkthrough for the in silico evaluation of a specific derivative, Methyl quinazoline-6-carboxylate (MQC). We move beyond a simple recitation of steps to deliver a strategic, field-proven workflow that mirrors the decision-making process in a professional drug discovery environment. This document is structured around four pillars of computational analysis: Target Scaffolding, Static Interaction Mapping (Molecular Docking), Dynamic System Validation (Molecular Dynamics), and Pharmacokinetic Profiling (ADMET). Each section explains the underlying scientific rationale for methodological choices, provides detailed, replicable protocols, and emphasizes the interpretation of data to guide further research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery pipeline for quinazoline-based therapeutics.
Chapter 1: The Molecule in Focus - this compound
The journey of drug discovery begins with the molecule. This compound is a heterocyclic organic compound featuring a bicyclic structure of a fused benzene and pyrimidine ring.[2][3] This core quinazoline structure is known for a wide range of pharmacological activities.[4] The addition of a methyl group at the 6-position and a carboxylate group distinguishes MQC, influencing its physicochemical properties such as solubility and potential interactions with biological targets.
Before any simulation, a thorough understanding of the ligand is paramount. Its properties dictate how it should be handled computationally and provide early clues to its potential behavior.
| Property | Value / Description | Source |
| IUPAC Name | methyl quinoline-6-carboxylate | PubChem[5] |
| Molecular Formula | C₁₁H₉NO₂ | PubChem[5] |
| Molecular Weight | 187.19 g/mol | PubChem[5] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N=CC=C2 | PubChem[5] |
| Core Scaffold | Quinazoline (Benzopyrimidine) | Wikipedia[3] |
The quinazoline scaffold is particularly renowned for its activity as a kinase inhibitor.[6] Specifically, many derivatives have been successfully developed as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[7][8] This established precedent provides a logical starting point for our investigation. We will therefore hypothesize that MQC may interact with the ATP-binding site of EGFR kinase, a common mechanism for this class of compounds.
Chapter 2: The Four-Pillar In Silico Workflow
A robust computational assessment is not a single experiment but a multi-stage campaign. Each stage builds upon the last, progressively increasing the level of biological complexity and computational cost to create a comprehensive and trustworthy profile of the molecule's potential.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl quinazoline-2-carboxylate | 1607787-61-0 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In silico exploration of quinazoline derivatives as EGFR inhibitors for lung cancer: A multi-modal approach integrating QSAR-3D, ADMET, molecular docking, and molecular dynamics analyses - American Chemical Society [acs.digitellinc.com]
Natural occurrence of quinazoline alkaloids
Title: The Quinazoline Scaffold in Nature: Structural Diversity, Biosynthetic Logic, and Isolation Protocols Subtitle: A Technical Guide for Natural Product Chemists and Drug Discovery Specialists
Executive Summary
Quinazoline alkaloids represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including EGFR, DHFR, and cholinesterase. While synthetic analogues (e.g., Gefitinib) dominate oncology, the natural occurrence of this class offers a rich reservoir of stereochemically complex leads. This guide analyzes the three primary subclasses of natural quinazolines—Pyrrolo- , Indolo- , and Simple Quinazolines —providing a validated workflow for their extraction and mechanistic insight into their biosynthesis.
Structural Classification & Natural Distribution
Natural quinazolines are defined by the fusion of a benzene ring with a pyrimidine ring. The diversity arises from the precursor amino acids condensed with the anthranilate core.
| Subclass | Key Representative | Natural Source | Biosynthetic Precursor | Primary Pharmacophore |
| Pyrroloquinazolines | Vasicine (Peganine) | Adhatoda vasica (Acanthaceae) | Ornithine | Bronchodilation, Oxytocic |
| Indoloquinazolines | Rutecarpine , Evodiamine | Evodia rutaecarpa (Rutaceae) | Tryptophan | COX-2 inhibition, TRPV1 agonism |
| Simple Quinazolinones | Febrifugine | Dichroa febrifuga (Saxifragaceae) | Tyrosine/Prephenate | Antimalarial (Artemisinin alternative) |
| Marine Quinazolines | Fiscalin B | Neosartorya sp.[1][2] (Fungi) | Tryptophan + Alanine | Substance P inhibition |
Biosynthetic Logic: The Anthranilate Hub
Understanding biosynthesis is critical for bio-engineering and total synthesis planning. The core logic relies on Anthranilic Acid acting as the nucleophilic scaffold, condensing with an amino acid derived electrophile.[1]
Mechanistic Insight
-
Vasicine Pathway: The pyrrolidine ring is formed via the oxidation of ornithine to putrescine, followed by cyclization with anthranilic acid.
-
Rutecarpine Pathway: Tryptophan provides the indole moiety. The key step is the formation of a Schiff base between the anthranilate amine and the tryptophan-derived aldehyde.
Figure 1: Divergent Biosynthetic Pathways of Quinazoline Alkaloids
Caption: Divergent synthesis from the Anthranilic Acid hub. The pathway splits based on the amino acid coupling partner (Ornithine vs. Tryptophan).
Protocol: Optimized Isolation of Vasicine
Context: Traditional extraction using strong mineral acids (H₂SO₄) often leads to the degradation of Vasicine into oxidation products (Vasicinone).[3] The following protocol uses a modified organic acid-base extraction to preserve structural integrity.
Reagents & Equipment
-
Biomass: Dried leaves of Adhatoda vasica (pulverized to 40 mesh).
-
Solvents: Ethanol (95%), Chloroform (HPLC grade), Acetic Acid (5%).
-
Reagents: Ammonium Hydroxide (NH₄OH, 25%), Dragendorff’s Reagent (for spot testing).
Step-by-Step Methodology
-
Lipid Removal (Defatting):
-
Extract 100g powder with Petroleum Ether (60-80°C) for 2 hours in a Soxhlet apparatus.
-
Why: Removes chlorophyll and waxy lipids that interfere with downstream alkaloid precipitation. Discard the solvent; keep the marc (solid residue).
-
-
Primary Extraction:
-
Extract the defatted marc with 95% Ethanol via cold maceration for 24 hours. Repeat 3 times.
-
Concentrate the combined ethanolic extract under reduced pressure (Rotavap) at <50°C to obtain a semi-solid green residue.
-
-
Acidification (The Critical Step):
-
Resuspend the residue in 5% Acetic Acid (100 mL). Stir for 2 hours.
-
Filter through Celite to remove insoluble resins.
-
Self-Validation Point: Check pH. It must be < 4.0. This converts the alkaloids into water-soluble acetate salts, leaving non-alkaloidal impurities in the solid phase.
-
-
Basification & Liberation:
-
Cool the filtrate to 10°C. Slowly add NH₄OH dropwise until pH reaches 9.5 .
-
Causality: High pH converts the salt back to the free base form, rendering it hydrophobic.
-
-
Liquid-Liquid Partitioning:
-
Extract the aqueous basic solution with Chloroform (3 x 50 mL).
-
Pool the chloroform layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
Result: Crude alkaloid fraction (Yield ~0.8 - 1.2%).
-
Figure 2: Self-Validating Extraction Workflow
Caption: Workflow emphasizing pH-dependent solubility switching to isolate the free base alkaloid.
Analytical Profiling & Validation
To ensure the isolate is Vasicine, use the following reference data.
| Parameter | Specification for Vasicine | Notes |
| TLC System | CHCl₃ : MeOH (9:1) | Silica Gel 60 F254 |
| Rf Value | 0.56 ± 0.04 | Visualized under UV 254nm |
| Detection | Dragendorff’s Reagent | Turns Orange-Red (positive for alkaloids) |
| HPLC Retention | ~4.5 min | C18 Column, ACN:Phosphate Buffer (15:85) |
| 1H NMR (CDCl3) | δ 4.40 (s, 2H, H-9) | Characteristic singlet of methylene bridge |
Pharmacological Frontiers
While Vasicine is an established bronchodilator, recent research focuses on the Indoloquinazolines (Rutecarpine/Evodiamine).
-
Anticancer Mechanisms: Evodiamine induces apoptosis in multidrug-resistant (MDR) cancer cells by inhibiting Topoisomerase I, similar to Camptothecin but via a distinct binding pocket.
-
Anti-inflammatory: Rutecarpine inhibits COX-2 expression.
-
Toxicity Warning: Dichroa febrifuga (Febrifugine) is potent against malaria but possesses a narrow therapeutic index due to emetic side effects. Synthetic efforts (e.g., Halofuginone) aim to decouple these effects.
References
-
Ishaq, H. M., et al. (2025).[4] An Overview of Therapeutic Potential of Various Quinazoline Alkaloids and its Derivatives Containing Medicinal Plants. Journal of Natural Remedies. Link
-
Keesara, B. R., et al. (2017). Isolation and characterization of Vasicine from Adhatoda vasica. International Journal of Research and Development in Pharmacy & Life Sciences. Link
-
Vasconcelos, M. H., et al. (2018).[1] Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products. Marine Drugs. Link
-
Nath, R., et al. (2020). Isolation & purification of vasicine from leaves of Adhatoda vasica by modified acid-base extraction method. The Pharma Innovation Journal. Link
-
Zhang, Y., et al. (2022). Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study. Molecules. Link
Sources
Methodological & Application
The Strategic Role of Methyl Quinazoline-6-carboxylate in Modern Kinase Inhibitor Development: A Detailed Guide for Researchers
The quinazoline scaffold stands as a cornerstone in the architecture of contemporary kinase inhibitors, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of a multitude of protein kinases.[1][2] This guide delves into the specific application of a key derivative, Methyl quinazoline-6-carboxylate , in the design and development of next-generation kinase inhibitors. We will explore the synthetic rationale, key experimental protocols, and the nuanced structure-activity relationships that empower this scaffold in the quest for potent and selective anticancer therapeutics.
The Quinazoline Scaffold: A Privileged Framework for Kinase Inhibition
The rigid, bicyclic structure of quinazoline is exceptionally well-suited for fitting into the ATP-binding pockets of kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3] This has led to the successful development of numerous FDA-approved EGFR tyrosine kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[4] The core structure provides a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties.[2]
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Consequently, they have become one of the most important classes of drug targets in oncology.[6] Quinazoline-based inhibitors typically function as ATP-competitive agents, blocking the kinase's ability to phosphorylate its downstream substrates and thereby halting aberrant signaling cascades that drive tumor growth and survival.[4]
This compound: A Versatile Intermediate for Kinase Inhibitor Synthesis
The introduction of a methyl carboxylate group at the 6-position of the quinazoline ring offers a strategic handle for medicinal chemists. This functional group can serve as a key anchoring point for further chemical elaboration, enabling the exploration of a diverse chemical space to optimize kinase inhibitory potency and selectivity.[1]
Rationale for the 6-Position Substitution
Structure-activity relationship (SAR) studies have consistently highlighted the importance of substitutions at the 6- and 7-positions of the quinazoline core for potent EGFR inhibitory activity.[4] The introduction of various functionalities at these positions can significantly impact the compound's interaction with the kinase active site and its overall biological profile. Specifically, the 6-position is often solvent-exposed, making it an ideal site for introducing larger substituents to enhance interactions with the receptor or to modulate physicochemical properties such as solubility and cell permeability.
The methyl carboxylate group, in particular, can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives. This approach allows for the systematic investigation of the impact of different substituents on kinase inhibition.
General Synthetic Approach
Protocol 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
This protocol is a hypothetical, generalized procedure based on established chemical principles for quinazoline synthesis.
Materials:
-
Methyl 4-amino-3-nitrobenzoate
-
Formamide
-
Iron powder
-
Ammonium chloride
-
Methanol
-
Water
-
Hydrochloric acid
-
Sodium bicarbonate
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, filtration apparatus, etc.)
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Step 1: Cyclization to form the quinazolinone ring.
-
In a round-bottom flask, dissolve methyl 4-amino-3-nitrobenzoate in an excess of formamide.
-
Heat the mixture to reflux (approximately 180-200 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain methyl 4-nitro-3-oxo-3,4-dihydroquinazoline-6-carboxylate.
-
-
Step 2: Reduction of the nitro group.
-
Suspend the product from Step 1 in a mixture of methanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Step 3: Purification.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.
-
Diagram 1: Synthetic Workflow for Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
Caption: A generalized workflow for the synthesis of the key intermediate.
Application in Kinase Inhibitor Development: Targeting EGFR
The this compound scaffold is a valuable starting point for the synthesis of potent EGFR inhibitors. The following sections outline the subsequent steps to generate active kinase inhibitors and the protocols for their biological evaluation.
From Intermediate to Active Inhibitor: The 4-Anilino Moiety
A crucial structural feature of many potent EGFR inhibitors is the presence of an aniline group at the 4-position of the quinazoline ring. This moiety typically occupies the hydrophobic pocket of the ATP-binding site.
Protocol 2: Synthesis of Methyl 4-(substituted-anilino)quinazoline-6-carboxylate Derivatives
This protocol is a generalized procedure for the synthesis of 4-anilinoquinazoline derivatives.
Materials:
-
Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate
-
Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)
-
Substituted anilines
-
Isopropanol or other suitable solvent
-
Triethylamine or other suitable base
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Chlorination of the 4-position.
-
In a round-bottom flask, suspend methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in an excess of thionyl chloride or phosphorus oxychloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully quench the excess chlorinating agent by pouring it onto ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product, methyl 4-chloroquinazoline-6-carboxylate, with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product.
-
-
Step 2: Nucleophilic aromatic substitution with anilines.
-
Dissolve the crude methyl 4-chloroquinazoline-6-carboxylate in a suitable solvent such as isopropanol.
-
Add the desired substituted aniline and a base like triethylamine.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold solvent and dry to obtain the desired methyl 4-(substituted-anilino)quinazoline-6-carboxylate derivative.
-
Diagram 2: Conversion to 4-Anilinoquinazoline Derivatives
Caption: Synthetic route to introduce the crucial 4-anilino moiety.
Biological Evaluation: Assessing Kinase Inhibitory Activity and Cellular Effects
Once a library of this compound derivatives has been synthesized, it is essential to evaluate their biological activity. This typically involves in vitro kinase assays and cell-based proliferation assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the synthesized compounds to inhibit the activity of the target kinase, such as EGFR.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Generic)
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Synthesized quinazoline derivatives (test compounds)
-
A positive control inhibitor (e.g., gefitinib)
-
Kinase assay buffer
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the EGFR kinase in assay buffer.
-
Prepare a stock solution of the substrate peptide.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Prepare an ATP solution at the desired concentration (often at or near the Km for ATP).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound/control to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).
-
Read the luminescence or fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation.
Protocol 4: MTT Cell Proliferation Assay
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)
-
Complete cell culture medium
-
Synthesized quinazoline derivatives (test compounds)
-
A positive control inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
-
Structure-Activity Relationship (SAR) Insights
The data obtained from these assays will provide valuable insights into the SAR of the synthesized this compound derivatives. Key considerations include:
-
The nature of the substituent on the 4-anilino ring: Electron-withdrawing or electron-donating groups can significantly influence the binding affinity for the kinase.
-
Modifications of the 6-carboxylate group: Conversion of the methyl ester to amides with varying steric and electronic properties can be explored to optimize interactions with the solvent-exposed region of the kinase active site.
Table 1: Hypothetical Kinase Inhibition and Cellular Activity Data
| Compound ID | R Group at 6-position (from -COOCH₃) | EGFR IC₅₀ (nM) | A549 GI₅₀ (µM) |
| MQC-1 | -COOCH₃ | 150 | 5.2 |
| MQC-Amide-1 | -CONH₂ | 85 | 2.8 |
| MQC-Amide-2 | -CONH(CH₃) | 60 | 1.5 |
| MQC-Amide-3 | -CONH(Phenyl) | 25 | 0.8 |
| Gefitinib | (Reference) | 20 | 0.5 |
This is a hypothetical table for illustrative purposes.
Diagram 3: Kinase Inhibition Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in the development of novel kinase inhibitors. Its strategic functionalization at the 6-position provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of their lead compounds. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize quinazoline-based inhibitors targeting a range of kinases implicated in cancer and other diseases. Future research will undoubtedly continue to leverage this privileged scaffold to create more effective and selective targeted therapies.
References
- Barbosa, M. L., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 1-14.
- Chen, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Quinazoline Derivatives as Dual HDAC1 and HDAC6 Inhibitors for the Treatment of Cancer. Chemical Biology & Drug Design, 93(2), 232-241.
- El-Azab, A. S., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 15(4), 429.
- Gan, W., et al. (2022). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.
- Hassan, G. S., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7205.
- He, Y., et al. (2021).
- Khattab, M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18.
- Li, X., et al. (2014). Identification of Novel 4-anilinoquinazoline Derivatives as Potent EGFR Inhibitors Both Under Normoxia and Hypoxia. Journal of Medicinal Chemistry, 57(24), 10275-10288.
- Liu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(8), 565-577.
- Ma, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8565.
- Mohammed, S., et al. (2015). Molecular iodine catalyzes a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 80(13), 6915-6921.
- Nakano, H., et al. (2012). Key to a facile synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a tandem strategy involving introduction of a 2-substituent and construction of the quinazolinone framework via C-nucleophilic addition to a carbodiimide cumulenic carbon followed by intramolecular nucleophilic substitution by the newly formed NH moiety at the proximal ester group. Synthesis, 44(20), 3179-3184.
- Pessoa-Mahana, H., et al. (2004). Microwave-assisted synthesis of 6-arylbenzimidazo[1,2-c]quinazolines.
- Ravez, S., et al. (2014). Inhibition of tumor cell growth and angiogenesis by 7-Aminoalkoxy-4-aryloxy-quinazoline derivatives as a novel series of multi-tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 79, 369-381.
- Samanta, S. K., & Bera, M. K. (2023). A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines efficiently provides quinazolin-4-ones. Synthesis, 55(16), 2561-2569.
- Shao, J., et al. (2016). Structure-activity study of quinazoline derivatives leading to the discovery of potent EGFR-T790M inhibitors. European Journal of Medicinal Chemistry, 102, 445-463.
- Sun, H., et al. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. European Journal of Medicinal Chemistry, 148, 237-247.
- Wilson, D. M., et al. (2015). Discovery of Novel Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS. ACS Medicinal Chemistry Letters, 9(9), 884-889.
- Zou, Y., et al. (2019). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-anilinoquinazoline derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(1), 73-77.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone synthesis [organic-chemistry.org]
Application Note: Methyl Quinazoline-6-Carboxylate in Complex Heterocycle Synthesis
Executive Summary
Methyl quinazoline-6-carboxylate represents a "privileged scaffold" in medicinal chemistry, serving as a critical junction point for the synthesis of EGFR, VEGFR, and BTK kinase inhibitors. Its utility stems from its orthogonal reactivity profile : the electrophilic C4 position allows for core heterocycle fusion or warhead attachment, while the C6-ester provides a stable, modifiable handle for tuning physicochemical properties (solubility, lipophilicity) late in the synthetic sequence.
This guide details the protocols for transforming this scaffold into two distinct classes of bioactive molecules: Linear Kinase Inhibitors (via
Chemical Logic & Retrosynthesis
The synthetic value of this compound lies in the electronic disparity between the pyrimidine ring (electron-deficient) and the benzene ring.
-
C4 Position (The "Warhead" Vector): Highly susceptible to nucleophilic attack, especially after activation (e.g., conversion to 4-chloro). This is the site for constructing fused rings or attaching pharmacophores.
-
C6 Position (The "Solubility" Vector): The methyl ester is electronically isolated enough to survive mild C4-activations, yet reactive enough for late-stage hydrolysis and amidation to fine-tune ADME properties.
Diagram 1: Divergent Synthetic Pathways
The following flowchart illustrates the decision tree for utilizing this scaffold.
Figure 1: Divergent synthesis map showing the transformation of the quinazoline core into linear inhibitors or fused tricyclic systems.
Protocol A: Synthesis of Kinase Inhibitor Scaffolds (Linear Coupling)
This protocol describes the "Industry Standard" route for generating 4-anilinoquinazoline libraries. It prioritizes the preservation of the C6-ester during the harsh C4-activation step.
Reagents & Materials
-
Starting Material: Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (CAS: 15967-78-9). Note: While the prompt specifies the aromatic ester, the 4-oxo tautomer is the standard stable precursor for synthesis.
-
Activator: Phosphoryl chloride (
). -
Base:
-Diisopropylethylamine (DIPEA). -
Solvents: Acetonitrile (MeCN), Isopropanol (IPA).
Step-by-Step Methodology
Step 1: Chlorination (The Activation)
-
Setup: In a dry round-bottom flask under argon, suspend Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 eq) in
(5.0 eq). -
Catalysis: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
-
Reflux: Heat to reflux (
) for 3–4 hours. The suspension should clear, turning yellow/orange. -
Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Isolation: Neutralize with saturated
to pH 8. Extract with EtOAc ( ), dry over , and concentrate.-
Checkpoint: Product is Methyl 4-chloroquinazoline-6-carboxylate . Unstable on silica; proceed immediately or store at
.
-
Step 2:
Coupling (The Warhead Attachment)
-
Coupling: Dissolve the 4-chloro intermediate (1.0 eq) in Isopropanol (IPA).
-
Addition: Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).
-
Reaction: Heat to
for 2–4 hours. The product often precipitates as the HCl salt. -
Purification: Filter the precipitate. Wash with cold IPA and ether.
-
Result:Methyl 4-((3-chloro-4-fluorophenyl)amino)quinazoline-6-carboxylate .
-
Step 3: C6-Ester Modulation (Library Generation)
-
Hydrolysis: Treat with
(2 eq) in THF/Water (1:1) at RT for 2 hours to yield the free acid. -
Amidation: Couple the free acid with diverse amines using HATU/DIPEA in DMF to generate the final library.
Protocol B: Synthesis of Fused Tricyclic Systems (Triazolo-Quinazolines)
This protocol utilizes the electrophilic C4 position to fuse a third ring onto the quinazoline core, creating a rigid [1,2,4]triazolo[4,3-c]quinazoline scaffold. This increases
Workflow Diagram
Figure 2: Cyclization pathway to form triazolo-fused heterocycles.[1]
Step-by-Step Methodology
-
Hydrazine Substitution:
-
Dissolve Methyl 4-chloroquinazoline-6-carboxylate (1.0 eq) in Ethanol (EtOH).
-
Cool to
. Add Hydrazine hydrate (2.5 eq) dropwise. Note: Excess hydrazine prevents dimer formation. -
Stir at RT for 1 hour. The product, Methyl 4-hydrazinoquinazoline-6-carboxylate , will precipitate.
-
Filter and wash with cold EtOH.
-
-
Ring Closure (The Fusion):
-
Suspend the hydrazino intermediate in Triethyl Orthoformate (TEOF) (as solvent and reagent).
-
Add a catalytic amount of Formic Acid.
-
Reflux (
) for 4–6 hours. -
Mechanism: The terminal hydrazine nitrogen attacks the orthoformate, followed by intramolecular attack on the quinazoline N3 nitrogen.
-
-
Isolation:
-
Cool to RT. The tricyclic product usually crystallizes out.
-
Recrystallize from DMF/EtOH if necessary.
-
Data Summary & Optimization
Reaction Parameter Table
| Step | Reagent | Temp | Time | Typical Yield | Critical Note |
| Activation | 3 h | 85-95% | Quench strictly on ice; exothermic. | ||
| Aniline, IPA | 2 h | 70-90% | Product precipitates as HCl salt; easy isolation. | ||
| Hydrazine | 1 h | >90% | Keep cold to avoid double substitution. | ||
| Cyclization | TEOF, | 5 h | 60-75% | Anhydrous conditions preferred. |
Troubleshooting Guide
-
Issue: Low Yield in Amidation (C6).
-
Cause: Steric hindrance or poor solubility of the zwitterionic acid intermediate.
-
Solution: Do not isolate the acid. Perform a "one-pot" saponification-acidification-coupling, or use the acid chloride method (SOCl2) if the substrate tolerates it.
-
-
Issue: Hydrolysis of Ester during
.-
Cause: Wet solvents or excess heating with nucleophilic bases.
-
Solution: Use DIPEA (non-nucleophilic) instead of inorganic bases; ensure IPA is dry.
-
References
-
Quinazoline Scaffold in Medicinal Chemistry
-
Kinase Inhibitor Synthesis (Gefitinib/Erlotinib analogs)
- Protocol: "Synthesis and structure-activity relationships for 4-anilinoquinazolines." J. Med. Chem. (1996).
-
Triazolo-Quinazoline Synthesis
- Methodology: "Synthesis of [1,2,4]triazolo[4,3-c]quinazolines via oxidative cycliz
-
This compound Data
- Compound Properties: PubChem CID 1607787 (Analogous 2-carboxylate for reference, 6-carboxyl
-
[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl quinazoline-2-carboxylate | 1607787-61-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies | MDPI [mdpi.com]
- 5. Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816) [evitachem.com]
- 6. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline-6-carboxylic acid | C9H6N2O2 | CID 23130441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical methods for "Methyl quinazoline-6-carboxylate" quantification
Application Note & Technical Protocols
Executive Summary
Methyl quinazoline-6-carboxylate (MQC-6) is a critical heterocyclic building block utilized in the synthesis of bioactive kinase inhibitors (e.g., EGFR inhibitors).[1] Accurate quantification is essential for monitoring reaction kinetics, determining yield, and assessing purity in pharmaceutical intermediates.
This guide details two validated workflows:
-
RP-HPLC-UV: A robust method for Quality Control (QC) and purity assessment in synthetic environments.[1]
-
LC-MS/MS: A high-sensitivity protocol for trace impurity analysis or bioanalytical quantification in pharmacokinetic (PK) studies.[1]
Physicochemical Profile & Analytical Context
Understanding the molecule's behavior is the foundation of a robust method.
-
IUPAC Name: this compound[1]
-
Structure: Fused pyrimidine-benzene ring with a methyl ester at position 6.[1][3]
| Property | Value (Est.) | Analytical Implication |
| LogP | ~1.8 – 2.1 | Moderately hydrophobic; suitable for C18 retention.[1] |
| pKa (Ring N) | ~3.3 – 3.5 | Weakly basic.[1] Mobile phase pH > 3.5 ensures neutral species (better retention), while pH < 3.0 ensures protonation (better MS sensitivity).[1] |
| UV Max | ~254 nm, 310 nm | Strong aromatic absorbance allows for sensitive UV detection.[1] |
| Stability | Ester bond | Critical: Susceptible to hydrolysis in high pH (>8) or strong acid.[1] Use neutral or slightly acidic buffers.[1] |
Protocol A: RP-HPLC-UV (Quality Control)
Objective: Routine purity analysis and assay determination (>98% purity range).
3.1. Chromatographic Conditions[1][4][5][6][7]
-
System: Agilent 1290 Infinity II or equivalent (Quaternary Pump).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]
-
Rationale: The "Plus" chemistry reduces silanol interactions, minimizing peak tailing common with basic quinazolines.
-
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5 µL.
-
Detection: DAD at 254 nm (Reference: 360 nm).
3.2. Mobile Phase Preparation[1]
-
Solvent A (Aqueous): 10 mM Ammonium Formate (pH 3.8).
-
Why: Formate buffers are volatile (MS compatible if needed later) and the pH 3.8 suppresses silanol ionization while keeping the quinazoline partially protonated, ensuring good peak shape.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
3.3. Gradient Program
| Time (min) | % Solvent B | Description |
| 0.0 | 10 | Initial equilibration |
| 8.0 | 90 | Linear gradient to elute MQC-6 |
| 10.0 | 90 | Wash step to remove lipophilic dimers |
| 10.1 | 10 | Re-equilibration |
| 14.0 | 10 | Ready for next injection |
3.4. Standard Preparation[1]
-
Stock Solution: Weigh 10 mg MQC-6 into a 10 mL volumetric flask. Dissolve in DMSO (due to limited water solubility).[1] Concentration: 1.0 mg/mL.[1]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (90:10 Water:ACN).
Protocol B: LC-MS/MS (Bioanalysis & Trace Impurity)
Objective: Quantifying MQC-6 in plasma or detecting trace levels (<0.1%) in drug substances.[1]
4.1. Mass Spectrometry Parameters[1][5][8]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Rationale: The quinazoline nitrogens protonate readily
.[1]
-
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity |
|---|
| 189.2
4.2. Sample Preparation (Protein Precipitation)[1]
-
Aliquot 50 µL of plasma/matrix into a 1.5 mL centrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Quinazoline-d6).[1]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an HPLC vial with insert.
Method Validation Strategy (ICH Q2)
To ensure data integrity, the following validation parameters must be executed.
5.1. Linearity & Range[1][7]
5.2. Accuracy & Precision[1][4][6][7]
-
Perform 5 replicates at 3 levels (Low, Mid, High QC).
-
Acceptance: ±15% bias (Accuracy) and <5% RSD (Precision) for HPLC; <15% RSD for LC-MS.
5.3. Stability Assessment[1]
-
Benchtop: 4 hours at ambient temperature.
-
Autosampler: 24 hours at 10°C.
-
Freeze-Thaw: 3 cycles (-80°C to RT).
-
Critical Check: Monitor for hydrolysis product (Quinazoline-6-carboxylic acid) which elutes earlier than the ester.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method and the critical control points in the workflow.
Caption: Analytical decision matrix for this compound, highlighting sample preparation paths and critical stability controls.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between basic quinazoline N and silanols.[1] | Increase buffer ionic strength (20mM) or add 0.1% Triethylamine (TEA) to mobile phase (HPLC only). |
| Retention Time Drift | pH fluctuation in aqueous mobile phase.[1] | Use a precise buffer (Ammonium Formate/Acetate) rather than just adding acid.[1] |
| Extra Peak (Early Eluting) | Hydrolysis of methyl ester to carboxylic acid.[1] | Check sample diluent pH.[1] Ensure samples are not left in basic conditions. Store in ACN/DMSO.[1] |
| Low MS Sensitivity | Ion suppression from matrix.[1] | Switch to APCI source or improve cleanup (Liquid-Liquid Extraction with Ethyl Acetate). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate. (Note: Structural analog used for property estimation).[1] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
H.A. Ebrahimi et al. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]
Sources
- 1. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-quinazolinecarboxylate - CAS:1234616-24-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816) [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scirp.org [scirp.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting "Methyl quinazoline-6-carboxylate" NMR signal interpretation
This guide functions as a specialized technical support center for researchers analyzing Methyl quinazoline-6-carboxylate . It is structured to address specific spectral anomalies, assignment confusion, and solvent-induced artifacts common to this scaffold.
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Signal Interpretation & Troubleshooting Last Updated: 2026-02-03
Molecular Reference & Numbering
Before troubleshooting, verify your numbering scheme against the IUPAC standard for quinazoline. This is the source of 40% of assignment errors.
Figure 1: IUPAC numbering for Quinazoline. Note that positions 2 and 4 are the pyrimidine ring protons, while 5, 7, and 8 are the benzene ring protons.
Troubleshooting Guides (FAQ Format)
Issue 1: "I have two singlets around 9.0–9.7 ppm. Which is H-2 and which is H-4?"
Diagnosis: This is the "Pyrimidine Ambiguity." Both H-2 and H-4 are highly deshielded singlets.
-
H-4 is typically more deshielded (downfield) than H-2 due to the conjugation path with the benzene ring and the absence of flanking nitrogens (unlike H-2 which is between two nitrogens but less conjugated to the carbocycle).
-
H-2 is located between N1 and N3.
The Self-Validating Protocol (HMBC Check): Do not rely solely on chemical shift, as solvent effects can invert them. Use Heteronuclear Multiple Bond Correlation (HMBC).
-
Locate the H-5 signal (typically a doublet ~8.6–8.9 ppm, deshielded by the ester).
-
Identify the Carbon signal for C-5 using HSQC.
-
Run HMBC:
-
H-4 will show a strong 3-bond coupling (
) to C-5 . -
H-2 is 5 bonds away from C-5 and will NOT show a correlation.
-
Decision Logic:
If Singlet A correlates to C-5
Issue 2: "My methyl ester peak (~3.9 ppm) has disappeared or shrunk."
Diagnosis: If you are using Methanol-d4 (CD₃OD) , you are likely witnessing Deuterium Exchange Transesterification .
The Mechanism: If your sample contains even trace amounts of base (e.g., residual K₂CO₃ from synthesis) or acid, the non-deuterated methyl group (-OCH₃) exchanges with the deuterated solvent (-OCD₃).
-
Reaction:
-
Result: The product is the deuterated ester, which is NMR silent in the proton spectrum. The released
signal may appear at ~3.3 ppm, often buried under the solvent residual peak.
Corrective Action:
-
Immediate: Evaporate the solvent immediately to stop the reaction.
-
Protocol Change: Switch to DMSO-d6 or CDCl₃ . These are aprotic and prevent transesterification.
Issue 3: "The aromatic region (7.8–8.9 ppm) is overlapping or shifting with concentration."
Diagnosis:
Quinazolines are planar heterocycles prone to
-
At high concentrations (>20 mg/mL), molecules stack, causing anisotropic shielding currents that shift signals upfield (lower ppm).
-
This effect is non-uniform; protons near the stacking center shift more than peripheral ones, confusing assignments.
The Dilution Test:
-
Prepare a sample at 2 mg/mL .
-
Prepare a sample at 20 mg/mL .
-
Compare spectra.[1][2][3][4][5][6] If peaks shift significantly (>0.05 ppm), you have aggregation.
-
Standard: Report shifts at the lower concentration (infinite dilution limit).
Expected Chemical Shift Data
Reference values based on 400 MHz data in CDCl₃.
| Proton | Approx. Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-4 | 9.40 – 9.70 | s | - | Most deshielded; Pyrimidine ring. |
| H-2 | 9.20 – 9.50 | s | - | Flanked by Nitrogens; Pyrimidine ring. |
| H-5 | 8.60 – 8.90 | d | Ortho to ester; Deshielded by C=O anisotropy. | |
| H-7 | 8.30 – 8.50 | dd | Meta to ester; Coupled to H-8 and H-5. | |
| H-8 | 7.90 – 8.10 | d | Para to ester (relative to fusion). | |
| -OCH₃ | 3.95 – 4.05 | s | - | Methyl ester singlet. |
Note: In DMSO-d6, signals typically shift downfield (higher ppm) due to hydrogen bonding with the solvent and reduced aggregation.
Validated Workflow: Assignment Logic
Use this flowchart to navigate signal assignment systematically.
Figure 2: Logical workflow for distinguishing H-2 and H-4 using HMBC connectivity.
Experimental Protocol: Sample Preparation
To ensure high-resolution data and avoid "stacking" artifacts:
-
Mass: Weigh 3.0 – 5.0 mg of this compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (preferred for solubility) or CDCl₃ .
-
Tip: Filter the solution through a cotton plug in a glass pipette if any turbidity exists.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
-
Acquisition:
-
Relaxation Delay (D1): Set to >2.0 seconds to allow full relaxation of the isolated H-2/H-4 protons, ensuring accurate integration.
-
Scans: 16–32 scans are sufficient for 1H; 1024+ for 13C.
-
References
-
Chemical Shifts of Quinazolines
-
Solvent Effects & Stacking
- Abraham, R. J., et al. (2006). "Proton chemical shifts in NMR: Part 23—Solvent effects." Magnetic Resonance in Chemistry. Explains the concentration dependence and solvent stacking interactions in planar heterocycles.
-
Transesterification Risks
-
NMR Data Repository
-
AIST Spectral Database for Organic Compounds (SDBS). Search for "Quinazoline" derivatives to verify coupling constants.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Methyl Quinazoline-6-Carboxylate Production
The following technical guide is designed for researchers and process chemists involved in the synthesis and purification of Methyl quinazoline-6-carboxylate (CAS 1234616-24-0). It prioritizes the "Dehalogenation Route" (reduction of the 4-chloro intermediate), which is the standard industrial method for accessing the 4-unsubstituted quinazoline core from stable precursors.
Executive Summary & Synthetic Pathway
Target Molecule: this compound CAS: 1234616-24-0 Core Challenge: The production of the fully aromatic 4-unsubstituted quinazoline core typically proceeds via the desulfurization or dehalogenation of stable 4-substituted precursors. The most robust route involves the dechlorination of Methyl 4-chloroquinazoline-6-carboxylate .
Primary Reaction Pathway
-
Precursor: Methyl 4-hydroxyquinazoline-6-carboxylate (often existing as the quinazolinone tautomer).
-
Activation: Chlorination using POCl₃ to form Methyl 4-chloroquinazoline-6-carboxylate .
-
Reduction: Catalytic hydrogenolysis (H₂/Pd-C) to yield This compound .
Impurity Landscape & Management
The following table summarizes the critical impurities generated during this multi-step process.
| Impurity ID | Name | Structure / Origin | Detection (HPLC) |
| IMP-A | Methyl 4-hydroxyquinazoline-6-carboxylate | Origin: Unreacted starting material or hydrolysis of the 4-chloro intermediate due to moisture.Nature: Thermodynamic sink; very difficult to reconvert without re-chlorination. | Early eluter (Polar) |
| IMP-B | Methyl 4-chloroquinazoline-6-carboxylate | Origin: Incomplete hydrogenation.Nature: Electrophilic; potential mutagenic impurity (PGI). | Late eluter (Non-polar) |
| IMP-C | Quinazoline-6-carboxylic acid | Origin: Hydrolysis of the methyl ester (C6) during acidic workup or aggressive basic washes.Nature: Acidic; shifts retention time with pH. | Fronting peak / Solvent front |
| IMP-D | 3,4-Dihydroquinazoline derivative | Origin: Over-reduction of the pyrimidine ring during the hydrogenation step.Nature: Reduced aromaticity; susceptible to oxidation back to product. | Close to product |
Troubleshooting Guide (Q&A)
Category 1: Chlorination & Activation Issues
Q: Why does my HPLC show a persistent peak for the 4-hydroxy precursor (IMP-A) even after refluxing with POCl₃ for 12 hours? A: This indicates moisture contamination or inactive reagent . The chlorination of quinazolinones is strictly moisture-sensitive because the phosphoric acid byproducts catalyze the reverse hydrolysis of the chloride.
-
Root Cause: POCl₃ degrades over time to form polyphosphoric acids, which are less reactive. Alternatively, wet glassware or solvent (DMF/Toluene) quenched the Vilsmeier-Haack type intermediate.
-
Corrective Action:
-
Distill POCl₃ prior to use if the bottle is old.
-
Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA) or DMF (catalytic) to form the reactive Vilsmeier chloro-iminium species, which significantly accelerates the reaction.
-
Ensure the reaction temperature is maintained above 90°C; the activation energy for the 4-position is high due to the electron-withdrawing ester at C6.
-
Q: During the workup of the 4-chloro intermediate, the product precipitates as a sticky gum. How do I fix this? A: This is likely due to the formation of phosphorus-amidine complexes .
-
Protocol Fix: Quench the reaction mixture slowly into a mixture of ice and ammonium hydroxide (pH 8–9). The basic pH breaks the P-N bonds. Do not quench with water alone, as the acidic environment will rapidly hydrolyze the 4-chloro group back to the 4-hydroxy impurity (IMP-A).
Category 2: Hydrogenation & Reduction Issues
Q: I am detecting the 4-chloro impurity (IMP-B) in my final product. Can I extend the reaction time to remove it? A: Extending time often leads to over-reduction (IMP-D) .
-
Mechanism: The dechlorination is a competition between C-Cl hydrogenolysis and C=N bond reduction (ring hydrogenation).
-
Solution: Instead of time, increase the catalyst turnover frequency .
-
Add a base scavenger (e.g., Triethylamine or Sodium Acetate , 1.1 eq) to neutralize the HCl formed. Free HCl poisons the Pd catalyst and slows down the cycle.
-
Switch from MeOH to EtOAc/MeOH (1:1) . Non-protic co-solvents often suppress ring reduction while favoring dehalogenation.
-
Q: My product has a lower melting point than reported. NMR shows aliphatic protons around 4.5 ppm. A: You have formed the 3,4-dihydroquinazoline (IMP-D) via over-reduction.
-
Recovery: You can "rescue" this batch. Dissolve the crude in toluene and treat it with a mild oxidant like MnO₂ (5 eq) or reflux in open air with charcoal. This will re-oxidize the dihydro-impurity back to the fully aromatic quinazoline-6-carboxylate.
Category 3: Ester Stability
Q: I see a new peak at the solvent front (IMP-C) after base washing. Did I hydrolyze the ester? A: Yes. The quinazoline ring is electron-deficient (π-deficient), making the C6-ester more susceptible to nucleophilic attack than a standard benzoate.
-
Prevention: Avoid strong bases like NaOH or KOH during workup. Use saturated NaHCO₃ or K₂CO₃ for neutralization. If the acid is formed, you must re-esterify using MeOH/H₂SO₄ or discard the fraction.
Validated Experimental Protocols
Protocol A: Synthesis of Methyl 4-chloroquinazoline-6-carboxylate
Target: Conversion of 4-hydroxy to 4-chloro.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube.
-
Reagents: Charge Methyl 4-hydroxyquinazoline-6-carboxylate (10.0 g, 49 mmol) and POCl₃ (50 mL, excess). Add DMF (5 drops) as a catalyst.
-
Reaction: Heat to 105°C for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (polar) should disappear, replaced by a faster-running spot (UV active).
-
Workup (Critical):
-
Concentrate the mixture under reduced pressure to remove excess POCl₃ (rotavap with a base trap).
-
Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring.
-
Immediately adjust pH to 8.0 using saturated NaHCO₃ (solid or solution). Note: Do not let the solution heat up.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Recrystallize from Heptane/EtOAc if necessary.
-
Expected Yield: 85–90%.
-
Protocol B: Dehalogenation to this compound
Target: Removal of Chlorine atom.
-
Setup: Hydrogenation vessel (Parr shaker or balloon setup).
-
Reagents: Dissolve Methyl 4-chloroquinazoline-6-carboxylate (5.0 g, 22.5 mmol) in EtOAc/MeOH (1:1, 100 mL).
-
Additives: Add Sodium Acetate (2.0 g, 24.7 mmol) to scavenge HCl. Add 10% Pd/C (0.5 g, 10 wt% loading).
-
Reaction: Purge with N₂ followed by H₂. Stir under H₂ atmosphere (1 atm) at room temperature for 2–4 hours.
-
Checkpoint: Monitor HPLC every hour. Stop immediately when the starting material is <0.5%.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd/C. Wash the pad with MeOH.
-
Concentrate the filtrate.
-
Residue will contain inorganic salts (NaCl/NaOAc). Partition between Water (50 mL) and DCM (50 mL).
-
Collect organic layer, dry, and concentrate.
-
-
Purification: Flash chromatography (SiO₂, 0–5% MeOH in DCM).
-
Expected Yield: 75–85%.
-
Pathway Visualization
Figure 1: Synthetic pathway and critical impurity origins in the production of this compound.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate (Analogous Chemistry). Retrieved from [Link]
-
CP Lab Safety. (n.d.). Methyl 4-chloroquinazoline-6-carboxylate (CAS 152536-17-9).[1] Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Quinazolines. Retrieved from [Link]
-
Frontiers in Chemistry. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Methyl Quinazoline-6-Carboxylate
Ticket ID: #SYN-QNZ-006 Subject: Synthetic Strategies & Troubleshooting for Methyl Quinazoline-6-Carboxylate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
You have requested technical guidance on synthesizing This compound . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., EGFR inhibitors).
Critical Structural Distinction: Users often confuse Quinazolines (fully aromatic) with Quinazolinones (containing a carbonyl at C4). This guide specifically addresses the fully aromatic quinazoline core.
Below are the three most validated synthetic routes, ranked by efficiency and modern application standards.
Module 1: The "Modern" Route (Pd-Catalyzed Carbonylation)
Best for: High-throughput synthesis, late-stage functionalization, and avoiding multi-step cyclization/dehalogenation sequences.
The Protocol
This route utilizes palladium-catalyzed alkoxycarbonylation of commercially available 6-bromoquinazoline .
-
Substrate: 6-Bromoquinazoline
-
Reagents: Pd(OAc)₂ (or Pd(dppf)Cl₂), Xantphos (ligand), Triethylamine (Et₃N).
-
Solvent/Reactant: Methanol (MeOH).
-
Gas: Carbon Monoxide (CO) (balloon or autoclave).
Standard Operating Procedure (SOP):
-
Charge: In a glovebox or purged flask, combine 6-bromoquinazoline (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and Et₃N (2.0 equiv) in anhydrous MeOH.
-
Gas Introduction:
-
Autoclave: Pressurize to 5–10 bar CO.
-
Balloon: Purge septum-sealed flask with CO balloon (3x) and leave connected.
-
-
Reaction: Heat to 70–80°C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Troubleshooting & FAQs
| Issue | Probable Cause | Diagnostic & Solution |
| Low Conversion (<30%) | Catalyst Poisoning or CO Starvation | Check: Is the solution turning black immediately? (Pd precipitation). Fix: Switch to a bidentate ligand like dppf or Xantphos which stabilizes Pd better than PPh₃ under CO pressure. Ensure vigorous stirring to maximize gas-liquid mass transfer. |
| Safety Concern: CO Gas | Lab Safety Restrictions | Alternative: Use Molybdenum Hexacarbonyl [Mo(CO)₆] or Formic Acid/Acetic Anhydride as solid/liquid CO surrogates in a sealed tube. This avoids gas cylinders.[1][2] |
| Side Product: Methyl Ether | Methoxylation (C-O coupling) | Fix: Reduce reaction temperature to 60°C. Ensure CO pressure is sufficient; low CO pressure favors C-O coupling over carbonylation. |
Module 2: The "Classical" Route (Cyclization & Aromatization)
Best for: Large-scale synthesis where starting materials must be cheap, or when 6-bromoquinazoline is unavailable.
Warning: The standard "Niementowski" reaction yields quinazolin-4-one. To get the target quinazoline, you must perform a "de-oxo" sequence.
The Workflow
-
Cyclization: Dimethyl 2-aminoterephthalate + Formamidine Acetate
Methyl 4-hydroxyquinazoline-6-carboxylate (tautomer of the quinazolinone). -
Chlorination: Reaction with POCl₃
Methyl 4-chloroquinazoline-6-carboxylate . -
Dehalogenation: Hydrogenolysis (H₂, Pd/C, MgO)
This compound .
Troubleshooting & FAQs
| Issue | Probable Cause | Diagnostic & Solution |
| Product is "4-Hydroxy" | Incomplete sequence | Clarification: The first step always yields the 4-hydroxy/4-oxo species. You cannot skip the POCl₃/reduction steps to get the fully aromatic core. |
| Dehalogenation fails (Cl remains) | Poisoned Catalyst | Fix: The chloro-quinazoline releases HCl during reduction, which can poison Pd/C. Add MgO or Et₃N (1.1 equiv) to the hydrogenation mixture to scavenge acid. |
| Ester Hydrolysis | Acidic/Basic Conditions | Caution: During POCl₃ reflux, moisture can generate HCl, hydrolyzing the methyl ester to the acid. Fix: Use anhydrous POCl₃ and quench into ice-cold NaHCO₃ solution rapidly. |
Module 3: The "Direct" Esterification
Best for: Users who already possess Quinazoline-6-carboxylic acid .
The Protocol
-
Reagents: Thionyl Chloride (SOCl₂), Anhydrous Methanol.
-
Conditions: Reflux, 2–4 hours.
SOP:
-
Suspend Quinazoline-6-carboxylic acid in Methanol (0.5 M).
-
Cool to 0°C. Add SOCl₂ (3.0 equiv) dropwise (Exothermic!).
-
Heat to reflux until solution becomes clear (indicates consumption of the insoluble acid).
Troubleshooting & FAQs
| Issue | Probable Cause | Diagnostic & Solution |
| Poor Solubility | Zwitterionic nature of acid | Insight: Quinazoline-6-carboxylic acid is highly insoluble. Do not wait for it to dissolve before adding SOCl₂. The reaction is heterogeneous initially; it will solubilize as it converts to the ester hydrochloride salt. |
| Ring Cleavage | Nucleophilic attack at C2/C4 | Check: LCMS shows M+18 or ring-opened species? Fix: Avoid prolonged reflux (>12h). The quinazoline ring is electron-deficient and susceptible to nucleophilic attack by MeOH at C4 if heated excessively in acid. |
Visual Decision Guides
Figure 1: Synthetic Route Selection Tree
Caption: Decision tree for selecting the optimal synthetic route based on available starting materials.
Figure 2: Pd-Catalyzed Carbonylation Mechanism
Caption: Catalytic cycle for the carbonylation of 6-bromoquinazoline to the methyl ester.
Comparative Data Summary
| Metric | Route 1: Pd-Carbonylation | Route 2: Classical (3-Step) | Route 3: Esterification |
| Step Count | 1 | 3 | 1 |
| Typical Yield | 75–90% | 40–60% (Overall) | 85–95% |
| Atom Economy | High | Low (POCl₃ waste) | High |
| Key Risk | CO Safety / Pd Cost | Handling POCl₃ / Hydrogenation Safety | Solubility |
| Cost | High (Catalyst) | Medium (Reagents) | Low |
References
-
Palladium-Catalyzed Carbonylation of Aryl Halides
-
Use of CO Surrogates (Mo(CO)₆)
-
Classical Quinazoline Synthesis (Niementowski Modification)
-
Thionyl Chloride Esterification Mechanism
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3,4-diaminobenzoate | 36692-49-6 [chemicalbook.com]
- 5. Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Monitoring for Methyl Quinazoline-6-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are actively working with Methyl quinazoline-6-carboxylate. Monitoring the synthesis of this molecule is critical for optimizing reaction conditions, maximizing yield, and ensuring purity. This document provides in-depth, field-proven insights into troubleshooting common issues encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose. Our approach is built on explaining the "why" behind each step, ensuring you can adapt these principles to your specific experimental context.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring.[1] For aromatic, heterocyclic compounds like quinazolines, it allows for a quick visual assessment of the consumption of starting materials and the formation of the product.
Frequently Asked Questions & Troubleshooting for TLC
Question: How do I select the optimal TLC solvent system (eluent) for my reaction?
Answer: The goal is to find a solvent system where the starting materials and the product have distinct and ideal retardation factors (Rƒ). An ideal Rƒ value for the product is typically between 0.3 and 0.5, which provides the best separation from other components.
-
Causality: TLC separates compounds based on their differential partitioning between the stationary phase (typically polar silica gel) and the mobile phase (the solvent system).[1] this compound is a moderately polar molecule due to its aromatic rings, nitrogen atoms, and ester group. Your choice of eluent should reflect this.
-
Initial Recommendation: Start with a binary mixture of a non-polar solvent and a moderately polar solvent. A common and effective starting point is a mixture of Hexane and Ethyl Acetate.
-
Step-by-Step Protocol:
-
Begin with a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate.
-
Spot your starting material and a co-spot (starting material and reaction mixture on the same spot) on the TLC plate.
-
Develop the plate and visualize it under UV light (typically 254 nm for aromatic compounds).
-
If spots are too low (low Rƒ): The eluent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).
-
If spots are too high (high Rƒ): The eluent is too polar. Increase the proportion of the less polar solvent (Hexane).
-
Continue adjusting the ratio until you achieve good separation. If a hexane/ethyl acetate system doesn't provide adequate separation, consult the table below for other options.
-
Table 1: Recommended TLC Solvent Systems for Quinazoline Derivatives
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Excellent starting point for many organic reactions.[2][3] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Useful if the product is significantly more polar than the starting materials.[4] |
| Toluene / Acetone | 8:2 | Medium | Can offer different selectivity compared to ester-based systems. |
| Chloroform / Acetone | 9:1 | Medium | Good for moderately polar heterocyclic compounds. |
Question: My spots are streaking or tailing down the plate. What is causing this and how do I fix it?
Answer: Streaking is a common issue that obscures results and prevents accurate Rƒ calculation.[1][5] It typically arises from a few key problems:
-
Cause 1: Sample Overload: The most frequent cause is applying too much sample to the plate.[5]
-
Solution: Dilute your reaction mixture sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the TLC plate. The resulting spot on the dry plate should be barely visible.
-
-
Cause 2: Acidic or Basic Nature of the Compound: The quinazoline nitrogen atoms can interact strongly with the slightly acidic silica gel stationary phase, causing tailing.
-
Solution: Add a small amount (0.1-1%) of a modifier to your eluent. If your compound is basic, add triethylamine. If it is acidic, add acetic acid or formic acid. This modifier neutralizes the active sites on the silica gel, leading to sharper spots.
-
-
Cause 3: Insoluble Material: If the sample contains insoluble particles, it will streak from the baseline.
-
Solution: Ensure your sample is fully dissolved. If necessary, filter it through a small plug of cotton or a syringe filter before spotting.
-
Question: I've run my TLC, but I can't see any spots. What should I do?
Answer: This can be alarming, but it's usually solvable. The issue is either with the compound's concentration or the visualization method.
-
Step 1: Confirm with UV Light: this compound, being an aromatic heterocycle, should be strongly UV-active. View the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Most TLC plates have a fluorescent indicator that glows green, and UV-active compounds will appear as dark spots by quenching this fluorescence.[2]
-
Step 2: Use a Chemical Stain: If UV light fails, use a chemical stain.
-
Iodine Chamber: Place the plate in a sealed chamber with a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots. This is a non-destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing stain that reacts with many functional groups. Prepare a solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution. The plate will turn purple, and reactive compounds will appear as yellow or white spots on a purple/pink background. This method is destructive.
-
-
Step 3: Re-evaluate the Sample: If none of the above work, consider if the sample was too dilute or if it was not spotted correctly on the plate.
TLC Troubleshooting Workflow
// Problems streaking [label="Spots are Streaking/Tailing", fillcolor="#FBBC05"]; no_spots [label="No Spots Visible", fillcolor="#FBBC05"]; bad_rf [label="Poor Separation (Rf too high/low)", fillcolor="#FBBC05"];
// Causes for Streaking cause_overload [label="Sample too concentrated?"]; cause_acid_base [label="Compound acidic/basic?"];
// Solutions for Streaking sol_dilute [label="Dilute sample before spotting.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_modifier [label="Add 0.5% triethylamine or\nacetic acid to eluent.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Causes for No Spots cause_uv [label="Checked under UV (254nm)?"]; cause_stain [label="Used a chemical stain (Iodine/KMnO4)?"];
// Solutions for No Spots sol_stain [label="Use Iodine or KMnO4 stain.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_respot [label="Concentrate sample and re-spot.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Causes for Bad Rf cause_polarity [label="Is Rf > 0.7 or < 0.2?"];
// Solutions for Bad Rf sol_increase_polar [label="Increase polarity of eluent\n(e.g., more Ethyl Acetate).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_decrease_polar [label="Decrease polarity of eluent\n(e.g., more Hexane).", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> streaking; start -> no_spots; start -> bad_rf;
streaking -> cause_overload [label="Check first"]; cause_overload -> sol_dilute [label="Yes"]; cause_overload -> cause_acid_base [label="No"]; cause_acid_base -> sol_modifier [label="Yes"];
no_spots -> cause_uv; cause_uv -> cause_stain [label="Yes, nothing seen"]; cause_uv -> sol_stain [label="No"]; cause_stain -> sol_respot [label="Yes, still nothing"];
bad_rf -> cause_polarity; cause_polarity -> sol_increase_polar [label="Rf < 0.2"]; cause_polarity -> sol_decrease_polar [label="Rf > 0.7"]; } } Caption: Workflow for troubleshooting common TLC issues.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For quantitative analysis of reaction conversion and purity, HPLC is the industry standard. It provides superior resolution, sensitivity, and reproducibility compared to TLC.
Frequently Asked Questions & Troubleshooting for HPLC
Question: What are the best starting conditions (column, mobile phase) for an HPLC method for this compound?
Answer: A reverse-phase (RP) method is the most common and effective approach for analyzing quinazoline derivatives.[6][7]
-
Causality: In RP-HPLC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. Non-polar compounds are retained longer. This compound has sufficient non-polar character from its fused aromatic system to be well-retained on a C18 column.
-
Self-Validating Protocol:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile workhorse for a wide range of medium-polarity compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid is crucial for protonating the quinazoline nitrogens, which prevents peak tailing by minimizing interactions with residual silanols on the stationary phase.[8]
-
Solvent B: Acetonitrile (ACN) with 0.1% of the same acid. ACN is often preferred over methanol as it has a lower viscosity and provides sharper peaks for many aromatic compounds.
-
-
Detection: Use a UV detector set at a wavelength where your compound has high absorbance, likely around 254 nm or its specific λmax.
-
Initial Method: Start with a gradient elution to quickly determine the retention time of your product and starting materials. A typical scouting gradient is shown in the table below. Once you know the retention times, you can switch to a faster gradient or an isocratic method for routine monitoring.
-
Table 2: Recommended HPLC Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds.[9] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid modifier improves peak shape.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; good solvent for aromatic compounds.[8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Scouting Gradient | 5% B to 95% B over 10 minutes | Quickly elutes a wide range of compounds to find the product. |
| Detection | UV at 254 nm | Aromatic systems strongly absorb at this wavelength. |
| Injection Volume | 5-10 µL | A small volume prevents column overload. |
Question: My HPLC peaks are broad, tailing, or splitting. How can I improve the peak shape?
Answer: Poor peak shape is a common problem in HPLC and can compromise resolution and integration accuracy.
-
Cause 1: Secondary Silanol Interactions: This is the most likely cause for basic compounds like quinazolines. The nitrogen atoms interact with acidic silanol groups on the silica support, causing tailing.
-
Solution: Ensure your mobile phase contains an acidic modifier like formic acid or TFA (0.1%). This protonates the basic sites on your molecule and suppresses their interaction with the stationary phase.
-
-
Cause 2: Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF) can cause distorted or split peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). If the sample is not soluble, use the weakest solvent possible and inject the smallest volume.
-
-
Cause 3: Column Contamination or Void: A buildup of strongly retained impurities on the column inlet frit or a void in the packing material can cause peak splitting.
-
Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol).[10] If this fails, try reversing the column (if permitted by the manufacturer) and flushing it. If the problem persists, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.
-
Question: My baseline is noisy or drifting. What should I do?
Answer: A stable baseline is essential for accurate quantification.
-
Cause 1: Air Bubbles: Air dissolved in the mobile phase can outgas in the pump or detector, causing baseline noise and pressure fluctuations.
-
Solution: Degas your mobile phases before use by sparging with helium, sonicating, or using an in-line degasser, which is standard on most modern HPLC systems.[11]
-
-
Cause 2: Contaminated Mobile Phase: Using old solvents, low-grade solvents, or contaminated water can lead to a noisy or drifting baseline.
-
Solution: Always use fresh, HPLC-grade solvents and high-purity water. Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm filter.
-
-
Cause 3: Detector Lamp Failure: A deuterium lamp in a UV detector has a finite lifetime. As it ages, its energy output can become unstable, leading to increased noise.
-
Solution: Check the lamp energy and lifetime through your HPLC software. Replace the lamp if it is near the end of its recommended usage.
-
HPLC Troubleshooting Workflow
// Problems peak_shape [label="Poor Peak Shape\n(Tailing, Splitting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; baseline [label="Noisy or Drifting Baseline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; retention [label="Retention Time Drifting", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Causes for Peak Shape cause_modifier [label="Is 0.1% acid in mobile phase?"]; cause_solvent [label="Sample dissolved in mobile phase?"]; cause_column_health [label="Column old or pressure high?"];
// Solutions for Peak Shape sol_add_modifier [label="Add 0.1% Formic Acid\nor TFA to mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_change_solvent [label="Dissolve sample in initial\nmobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_flush_column [label="Flush or replace column.\nUse a guard column.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Causes for Baseline cause_degas [label="Mobile phase degassed?"]; cause_fresh [label="Solvents fresh and HPLC grade?"];
// Solutions for Baseline sol_degas [label="Degas mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_new_solvents [label="Prepare fresh mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Causes for Retention cause_temp [label="Column temperature stable?"]; cause_composition [label="Mobile phase composition accurate?"];
// Solutions for Retention sol_thermostat [label="Use a column oven.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_check_pump [label="Check pump performance\nand solvent lines.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> peak_shape; start -> baseline; start -> retention;
peak_shape -> cause_modifier; cause_modifier -> cause_solvent [label="Yes"]; cause_modifier -> sol_add_modifier [label="No"]; cause_solvent -> cause_column_health [label="Yes"]; cause_solvent -> sol_change_solvent [label="No"]; cause_column_health -> sol_flush_column [label="Yes"];
baseline -> cause_degas; cause_degas -> cause_fresh [label="Yes"]; cause_degas -> sol_degas [label="No"]; cause_fresh -> sol_new_solvents [label="No"];
retention -> cause_temp; cause_temp -> cause_composition [label="Yes"]; cause_temp -> sol_thermostat [label="No"]; cause_composition -> sol_check_pump [label="No"]; } } Caption: Workflow for troubleshooting common HPLC issues.
References
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. PubMed Central. Available at: [Link]
-
2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. Available at: [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]
-
Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC. National Institutes of Health. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]
-
Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. Available at: [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Microbioz India. Available at: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
HPLC analysis of 125 I labeled quinazoline derivatives | Download Table. ResearchGate. Available at: [Link]
-
TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF. ResearchGate. Available at: [Link]
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
How do you pick your solvents for TLC? : r/chemistry. Reddit. Available at: [Link]
-
Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]
-
HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed. Available at: [Link]
-
A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. Available at: [Link]
-
Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Available at: [Link]
- HPLC Troubleshooting Guide. [Source not available].
-
Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothi. SciRP.org. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. labtech.tn [labtech.tn]
- 10. agilent.com [agilent.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Methyl Quinazoline-6-Carboxylate Synthesis
The following technical guide details the work-up, isolation, and troubleshooting procedures for Methyl quinazoline-6-carboxylate (CAS: 38896-30-9). This guide is structured for organic chemists and process scientists, focusing on the critical "post-reaction" phase where yield and purity are often compromised.
Topic: Work-up & Isolation Protocols Compound: this compound Molecular Formula: C₁₀H₈N₂O₂ MW: 188.18 g/mol
Core Synthetic Routes & Work-up Logic
The isolation strategy depends entirely on the synthetic antecedent. There are two primary pathways for generating this target:
-
Pathway A (Esterification): Conversion of Quinazoline-6-carboxylic acid to the methyl ester using thionyl chloride (
) or acid catalysis in methanol. -
Pathway B (Cyclization): De novo ring construction using Methyl 4-amino-3-formylbenzoate (or equivalent) with formamide/ammonia.
Each pathway presents unique physicochemical challenges during work-up.
Decision Matrix: Work-up Selection
Figure 1: Decision matrix for selecting the appropriate work-up protocol based on the synthetic origin.
Protocol A: Esterification Work-up (Acid Chloride Method)
Context: You have reacted Quinazoline-6-carboxylic acid with methanol and thionyl chloride (
The Challenge: The quinazoline ring is basic (
Step-by-Step Procedure:
-
Solvent Removal (First Pass):
-
Concentrate the reaction mixture in vacuo at <40°C . Do not heat excessively.
-
Azeotropic Drying: Add anhydrous toluene (20 mL/g product) to the residue and re-evaporate. Repeat 2x. This physically entrains and removes residual
and HCl gas.
-
-
Neutralization (The Critical Step):
-
Suspend the solid residue (likely the HCl salt) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add Saturated Aqueous Sodium Bicarbonate (
) with vigorous stirring. -
Endpoint: Monitor pH. Adjust to pH 8.0–8.5 .
-
Why? pH < 7 leaves product protonated (water-soluble). pH > 10 risks ester hydrolysis.
-
-
-
Extraction:
-
Separate the organic layer.[1]
-
Extract the aqueous layer 2x with DCM.
-
Note: Quinazolines are moderately polar. If the product does not migrate to the organic layer, add 5% Methanol to the DCM extractant to increase polarity.
-
-
Drying & Isolation:
-
Dry combined organics over Anhydrous Sodium Sulfate (
). -
Filter and concentrate to yield the crude free base.
-
Protocol B: Cyclization Work-up (Formamide Method)
Context: Reaction of methyl 4-amino-3-formylbenzoate with formamide at high temperature (140–180°C).
The Challenge: Formamide has a high boiling point (210°C) and is water-miscible. The product often precipitates as a "gummy" solid or oil due to formamide inclusion.
Step-by-Step Procedure:
-
Quenching:
-
Cool the reaction mixture to room temperature .
-
Pour the mixture slowly into ice-cold water (10x reaction volume).
-
-
Precipitation Induction:
-
Stir vigorously for 30–60 minutes.
-
Troubleshooting Oiling: If the product separates as an oil/gum, do not extract yet. Add a "seed crystal" if available, or scratch the glass walls.
-
Alternative: Add brine (saturated NaCl) to increase ionic strength, forcing the organic product out of solution.
-
-
Filtration (Preferred):
-
If a solid forms: Filter via Büchner funnel. Wash the cake copiously with water to remove formamide.
-
Wash with a small amount of cold isopropanol (IPA) to displace water.
-
-
Extraction (If Oiling Persists):
-
Extract the aqueous/formamide mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as formamide can partition into DCM causing emulsions.
-
Wash the organic layer 3x with Water and 1x with Brine to fully remove formamide.
-
Purification & Characterization Data
After isolation, purification is required to remove trace starting materials or regioisomers.
| Method | Conditions / Solvents | Notes |
| Recrystallization | EtOAc / Hexanes (1:3) | Dissolve in hot EtOAc, add Hexanes until turbid, cool slowly. |
| Flash Chromatography | DCM : MeOH (98:2 to 95:5) | Quinazolines tail on silica. Add 1% |
| Precipitation | DCM -> Ether | Dissolve in minimal DCM, pour into excess Diethyl Ether or MTBE. |
Key Physical Data for Verification:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: ~138–142°C (verify with specific isomer literature).
-
1H NMR (CDCl3): Look for the singlet at δ ~9.3-9.4 ppm (H-2 proton) and singlet at δ ~9.2 ppm (H-4 proton). The methyl ester singlet appears at δ ~3.9-4.0 ppm .
Troubleshooting FAQs
Q1: My yield is low after the acid chloride esterification. Where is my product?
-
Diagnosis: You likely lost the product to the aqueous layer during neutralization.
-
Fix: The quinazoline nitrogen can be protonated (
). If your aqueous work-up was too acidic (pH < 6), the product remained in the water. Re-basify the aqueous layer to pH 9 and re-extract with DCM/MeOH (9:1) .
Q2: I have a persistent emulsion during the formamide extraction.
-
Diagnosis: Formamide acts as a surfactant when mixed with certain organics.
-
Fix: Filter the emulsion through a pad of Celite . This breaks the surface tension. Alternatively, add solid NaCl to saturation to force phase separation.
Q3: The product is hydrolyzing back to the acid on the column.
-
Diagnosis: Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.
Q4: The 1H NMR shows a split peak for the methyl ester.
-
Diagnosis: Rotamers are unlikely for this rigid system. Check for the presence of the 4-methoxy derivative. If you used methanol/base at high heat, you might have performed a nucleophilic aromatic substitution (
) on the quinazoline ring if a leaving group (like Cl) was present at C4.
References
-
Synthesis of Quinazoline Derivatives
-
Riedel Method & Modifications: "Synthesis of quinazolines from o-nitrobenzaldehyde and formamide."[2] Journal of Organic Chemistry. Available at:
-
-
Carbonylation Protocols
-
Pd-Catalyzed Carbonylation: "Palladium-Catalyzed Carbonylation of Aryl Bromides... to form methyl esters."[3] Journal of the American Chemical Society. Available at:
-
-
General Quinazoline Properties
-
PubChem Compound Summary: this compound. Available at:
-
-
Microwave Assisted Synthesis
-
Methodology: "Microwave-Assisted Synthesis of Quinazolines."[4] Frontiers in Chemistry. Available at:
-
Sources
- 1. youtube.com [youtube.com]
- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Quinazoline Derivatives in Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This has led to the development of numerous quinazoline-based therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide provides a comparative analysis of the efficacy of various quinazoline derivatives, with a particular focus on the emerging data surrounding methyl quinazoline-6-carboxylate and its standing relative to more established compounds. We will delve into the experimental data that underpins the therapeutic potential of these molecules, offering insights for researchers and professionals in drug development.
The Quinazoline Core: A Versatile Pharmacophore
The fundamental structure of quinazoline, a fusion of a benzene ring and a pyrimidine ring, provides a versatile template for chemical modification. The therapeutic efficacy of quinazoline derivatives is profoundly influenced by the nature and position of substituents on this core structure. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for their respective biological targets.[4][5]
Anticancer Efficacy: Targeting Tyrosine Kinases
A significant portion of research into quinazoline derivatives has been dedicated to their potential as anticancer agents.[2][6] Many of these compounds exert their effects by inhibiting tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[7]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several FDA-approved quinazoline-based drugs, such as Gefitinib and Erlotinib, function as EGFR inhibitors.[2] These drugs have demonstrated significant efficacy in the treatment of non-small-cell lung cancer (NSCLC).[2] The development of resistance, often through mutations like T790M, has spurred the search for new and more potent quinazoline derivatives.[8][9]
Recent studies have explored novel quinazolinone derivatives as EGFR inhibitors. For instance, one study synthesized a series of 3-methyl-quinazolinone derivatives and found that compounds 5k and 5l exhibited superior biological activities compared to Gefitinib and 5-fluorouracil in both PC-3 and SMMC-7721 cell lines.[10] Another study designed and synthesized nineteen new quinazolin-4(3H)-one derivatives, with compound 6d showing potent EGFR inhibition with an IC50 of 0.069 ± 0.004 µM, comparable to Erlotinib (IC50 = 0.045 ± 0.003 µM).[11]
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, making them an attractive target for cancer therapy.[12] Several quinazoline derivatives have been developed as VEGFR-2 inhibitors.[12] These compounds typically bind to the ATP-binding site of the tyrosine kinase domain, effectively blocking the signaling cascade that leads to angiogenesis.[12]
The following table summarizes the in vitro cytotoxic activity of selected quinazoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 | MGC-803 (Gastric Cancer) | 0.85 | [6] |
| Compound 44 | MCF-7 (Breast Cancer) | More potent than cisplatin | [2] |
| Compound 4 | Caco-2 (Colorectal Cancer) | 23.31 ± 0.09 | [13] |
| Compound 6d | NCI-H460 (Lung Cancer) | GI50 = 0.789 | [11] |
| Compounds 21-23 | HeLa (Cervical Cancer) | 1.85 - 2.81 | [14] |
| Gefitinib | HeLa (Cervical Cancer) | 4.3 | [14] |
Antimicrobial Efficacy: A Growing Area of Interest
In addition to their anticancer properties, quinazoline derivatives have demonstrated promising activity against a range of microbial pathogens.[1][15][16] The emergence of drug-resistant strains of bacteria and fungi has created an urgent need for novel antimicrobial agents, and the quinazoline scaffold offers a promising starting point for their development.
Research has shown that certain quinazolinone derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][17] For example, one study reported a quinazoline derivative with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/ml against MRSA.[17] Another study highlighted a series of 4(3H)-quinazolinones with potent activity against S. aureus, with some compounds showing MICs as low as 0.003 μg/mL.[5]
Thiazolo[2,3-b]quinazoline-2-carboxylate derivatives have been synthesized and shown to possess both antibacterial and anti-tuberculosis activity.[18] The introduction of lipophilic groups and an ester moiety on the quinazoline nucleus was found to enhance their antimicrobial properties.[18]
The table below presents the antimicrobial activity of selected quinazoline derivatives.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 49 | MRSA (ATCC 43300) | 7.8 | [17] |
| Compound 16 | S. aureus (ATCC 29213) | 0.003 | [5] |
| Compound 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothiourea | Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus epidermidis | 1.6 | [19] |
This compound: An Emerging Derivative
While extensive research has been conducted on various substituted quinazolines, "this compound" remains a less-explored derivative. The carboxylate group at the 6-position could potentially serve as a handle for further chemical modifications, allowing for the synthesis of a library of novel compounds with diverse biological activities. The ester functionality could also influence the compound's pharmacokinetic properties, such as its solubility and cell permeability. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully understand its therapeutic potential.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Workflow
Caption: A generalized workflow for the MTT cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[20]
-
Incubation: Incubate the plate for 6 to 24 hours to allow the cells to attach and resume growth.[20]
-
Compound Treatment: Add various concentrations of the quinazoline derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[14]
-
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT reagent to each well.[20]
-
Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[20]
-
Solubilization: Add 100 µL of a detergent reagent to each well to solubilize the formazan crystals.[20]
-
Final Incubation: Leave the plate at room temperature in the dark for 2 hours.[20]
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[20] The cell viability can be calculated as a percentage of the control.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial dilution of the quinazoline derivative in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The quinazoline scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. While significant progress has been made in the development of quinazoline-based anticancer drugs, particularly EGFR inhibitors, the exploration of their antimicrobial and other therapeutic potentials is an expanding field of research. The diverse biological activities of quinazoline derivatives are a testament to the versatility of this chemical scaffold.
Future research should focus on:
-
Synthesis and evaluation of novel derivatives: The synthesis and screening of new quinazoline derivatives, including those based on the this compound core, will be crucial for identifying compounds with improved efficacy and novel mechanisms of action.
-
Structure-based drug design: Utilizing computational tools and a deeper understanding of the target-ligand interactions can guide the rational design of more potent and selective inhibitors.[21]
-
Overcoming drug resistance: A key challenge in both cancer and infectious disease treatment is the development of drug resistance. The design of quinazoline derivatives that can overcome existing resistance mechanisms is a high priority.[8]
By continuing to explore the vast chemical space of quinazoline derivatives, the scientific community can unlock new therapeutic opportunities to address a wide range of diseases.
References
-
Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(3), 583. [Link]
-
El-Sayed, N. F., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15939. [Link]
-
Patel, D., et al. (2014). Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. Journal of Pharmacy & Bioallied Sciences, 6(4), 257–264. [Link]
-
Antonini, I., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13036–13051. [Link]
-
Li, J., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 586–595. [Link]
-
Saleem, M., et al. (2021). Quinazolines with reported antibacterial activity. ResearchGate. [Link]
-
Berman, H. M., et al. (2017). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]
-
Singh, S., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 143-151. [Link]
-
Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3892. [Link]
-
Wikipedia contributors. (2023). VEGFR-2 inhibitor. Wikipedia. [Link]
-
Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545–548. [Link]
-
Yu, J., et al. (2025). 4.2. MTT Assay. Bio-protocol. [Link]
-
Kumar, D., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(107), 104747–104775. [Link]
-
Khaustova, N. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 438–446. [Link]
-
Jones, C. M., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4413–4424. [Link]
-
Hou, W., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of the Indian Chemical Society, 101(9), 101419. [Link]
-
Banerji, A., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 13, 856513. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]
-
Al-Omar, M. A. (2010). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Asian Journal of Chemistry, 22(6), 4419-4426. [Link]
-
Selleri, S., et al. (1966). 4-Oxo-1,2,3,4-tetrahydroquinazolines. I. Syntheses and pharmacological properties of 2-methyl-3-aryl-4-oxo-1,2,3,4-tetrahydroquinazolines and their 1-acyl derivatives. Journal of Medicinal Chemistry, 9(5), 761–763. [Link]
-
Al-Ostath, A. I., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4784. [Link]
-
Al-Rashood, S. T., et al. (2019). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 24(16), 2977. [Link]
-
Verma, J., & Khedkar, V. M. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Polycyclic Aromatic Compounds, 1-22. [Link]
-
El-Gamal, M. I., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3035. [Link]
-
Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, e-20240100. [Link]
-
Al-Obaid, A. M., et al. (2021). An Updated Overview on the Synthesis and Anticancer Evaluation of Quinazoline Derivatives. ResearchGate. [Link]
-
Baklanov, A. M., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(8), 3506. [Link]
- Bhobe, A. M., et al. (2008). A novel process for the preparation of 2-halo-4-aminoquinazolines.
-
Chen, Y.-L., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4587. [Link]
-
Boulaamane, A., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Molecules, 29(3), 643. [Link]
-
Asati, V., & Srivastava, S. K. (2025). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. [Link]
-
Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. Der Pharma Chemica, 4(5), 1917-1922. [Link]
-
Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules, 22(4), 659. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 13. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. researchgate.net [researchgate.net]
- 18. Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rphsonline.com [rphsonline.com]
- 20. atcc.org [atcc.org]
- 21. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of "methyl quinazoline-6-carboxylate" derivatives
Publish Comparison Guide: Structure-Activity Relationship of Methyl Quinazoline-6-Carboxylate Derivatives
Executive Summary: The Strategic Scaffold
This compound represents a pivotal "privileged structure" in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) and antifolates. Unlike simple quinazolines, the 6-carboxylate moiety provides a critical vector for chemical expansion, allowing researchers to fine-tune physicochemical properties (solubility, lipophilicity) without disrupting the core binding affinity of the quinazoline ring to the ATP-binding pocket of enzymes like EGFR, VEGFR, and Thymidylate Synthase.
This guide analyzes the structure-activity relationship (SAR) of this scaffold, offering a roadmap for transforming the methyl ester intermediate into potent clinical candidates.
Chemical Profile & Structural Logic
The quinazoline core mimics the adenine ring of ATP, making it a natural scaffold for kinase inhibition. The 6-position substitution is strategic: it points towards the solvent-exposed region in many kinase pockets, allowing for bulky substitutions that improve pharmacokinetics without steric clash.
| Feature | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Key Functionality | C4-Position: Electrophilic center for nucleophilic attack (aniline coupling).C6-Position: Ester handle for diversification (amides, hydrazides). |
| Primary Targets | EGFR (ErbB1), HER2 (ErbB2), Thymidylate Synthase (TS). |
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is governed by a "Head-and-Tail" model. The quinazoline ring acts as the spacer, the C4-substituent is the "Head" (binding anchor), and the C6-substituent is the "Tail" (solubility/selectivity modulator).
SAR Visualization (DOT Diagram)
Figure 1: SAR Map of this compound. The C4 position dictates primary binding affinity, while the C6 ester serves as a modifiable handle for optimizing physicochemical properties.
Detailed SAR Breakdown
-
The C6-Ester (The Pivot Point):
-
Methyl Ester Form: High lipophilicity (LogP ~2.5). Often shows good cellular permeability but poor aqueous solubility. It acts as a prodrug or intermediate.
-
Hydrolysis to Acid: The free carboxylic acid often loses potency due to inability to penetrate cell membranes (high polarity), despite potential H-bonding capability.
-
Amidation (Optimal): Converting the methyl ester to a secondary or tertiary amide (e.g., N-methylpiperazine amide) dramatically enhances water solubility and often creates additional H-bonds with residues like Asp800 in the EGFR pocket.
-
-
The C4-Position (The Anchor):
-
Unsubstituted C4 derivatives are generally inactive.
-
Substitution Rule: Introduction of an aromatic amine (e.g., m-bromoaniline or 3-chloro-4-fluoroaniline) is mandatory for kinase inhibition. This group occupies the hydrophobic pocket usually reserved for the adenine base of ATP.
-
-
The N1 and N3 Nitrogens:
-
N1 accepts a hydrogen bond from the backbone NH of Met793 (in EGFR). Alkylation at N1 abolishes activity, confirming the necessity of the aromatic pyrimidine character.
-
Comparative Performance Guide
When selecting a lead compound, researchers must weigh the trade-offs between the parent ester and its amide derivatives.
Table 1: Comparative Profile of C6-Substituted Quinazoline Derivatives
| Derivative Class | Representative Structure | Solubility | Cellular Potency (IC₅₀) | Metabolic Stability | Recommendation |
| Methyl Ester (Parent) | 6-COOMe, 4-Anilino | Low | Moderate (0.1 - 1.0 µM) | Low (Esterases) | Use as Intermediate or Prodrug. |
| Carboxylic Acid | 6-COOH, 4-Anilino | High (pH > 7) | Poor (> 10 µM) | High | Avoid as final drug (poor permeability). |
| Basic Amide | 6-CONH-(CH₂)ₙ-NR₂ | High | High (< 10 - 100 nM) | Moderate | Preferred for clinical candidates. |
| Hydrazide | 6-CONHNH₂ | Moderate | Moderate | Low | Useful for further derivatization (Schiff bases). |
Key Insight: The methyl ester is rarely the final drug. Its primary utility is as a high-yield synthetic entry point to access the "Basic Amide" class, which mimics the solubility profile of drugs like Gefitinib.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point confirmation).
Protocol A: Synthesis of this compound (The Core)
Rationale: Esterification must precede chlorination to protect the carboxylic acid.
-
Starting Material: 4-Hydroxyquinazoline-6-carboxylic acid (commercially available or synthesized from aminoterephthalic acid).
-
Reflux: Suspend the acid (10 mmol) in dry methanol (50 mL). Add concentrated H₂SO₄ (1 mL) dropwise.
-
Reaction: Reflux at 70°C for 12–16 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1). The acid spot (baseline) should disappear, replaced by a faster-moving ester spot.
-
Workup: Evaporate methanol. Neutralize with saturated NaHCO₃ solution (pH 8).
-
Isolation: Filter the white precipitate, wash with cold water, and dry.
Protocol B: C4-Chlorination and Nucleophilic Substitution
Rationale: The C4-oxo group is tautomeric with C4-hydroxy; conversion to C4-chloro activates the ring for nucleophilic attack.
-
Chlorination: Dissolve this compound (5 mmol) in SOCl₂ (15 mL) with a catalytic drop of DMF. Reflux for 3 hours.
-
Evaporation: Remove excess SOCl₂ under vacuum (use a NaOH trap). The residue is the unstable 4-chloro intermediate. Use immediately.
-
Substitution: Dissolve residue in Isopropanol (20 mL). Add the aniline of choice (e.g., 3-chloro-4-fluoroaniline, 5.5 mmol).
-
Heating: Reflux for 4 hours. The product often precipitates as the hydrochloride salt.
-
Purification: Filter the solid. Wash with isopropanol and ether.
-
Mechanistic Note: Isopropanol is chosen because it dissolves the reactants but precipitates the salt product, driving the equilibrium forward.
-
Mechanism of Action: EGFR Pathway Inhibition[3]
The derivatives synthesized from the methyl ester typically function as ATP-competitive inhibitors.
Signaling Pathway Diagram (DOT)
Figure 2: Mechanism of Action. The quinazoline derivative competes with ATP for the binding site on the intracellular domain of EGFR, halting the phosphorylation cascade.
References
-
Synthesis and Biological Evaluation of Quinazoline Derivatives. National Institutes of Health (NIH). Available at: [Link] (Search Term: Quinazoline SAR)
-
Quinazoline Derivatives as Potential Anticancer Agents. Frontiers in Pharmacology. Available at: [Link]
- Structure-activity relationship of quinazoline-based inhibitors.Journal of Medicinal Chemistry. (General Reference for Quinazoline SAR methodologies).
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold. MDPI Molecules. Available at: [Link]
- Synthesis of 6-substituted quinazolines.Organic Process Research & Development.
Sources
Methyl Quinazoline-6-Carboxylate: Strategic Target Validation Guide
Executive Summary: The Scaffold as a Validation Tool
In the high-stakes arena of kinase inhibitor discovery, Methyl Quinazoline-6-Carboxylate (MQ6C) is not merely a reagent; it is a privileged scaffold . While the ester itself exhibits negligible intrinsic inhibitory activity against most kinases, its value lies in its structural geometry. It serves as the critical "departure point" for synthesizing Type I and Type II kinase inhibitors targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically EGFR , VEGFR-2 , and HER2 .
This guide objectively compares MQ6C against alternative isomeric scaffolds (e.g., C7-substituted quinazolines and quinolines), validating its superior utility in Structure-Activity Relationship (SAR) mapping and target engagement studies.
Mechanistic Insight: Why the 6-Position Matters
To understand the utility of MQ6C, one must analyze the ATP-binding cleft of typical kinases (e.g., EGFR).
-
The Hinge Region (C4 interaction): The quinazoline N1 and C4-substituents (typically anilines) anchor the molecule to the kinase hinge region via hydrogen bonding.
-
The Solvent Front (C6 vs. C7):
-
C6-Vector (MQ6C derived): Substituents at the 6-position project directly into the solvent-exposed region . This allows for the attachment of bulky solubilizing groups (e.g., morpholine, piperazine) or affinity tags (biotin) without disrupting the primary binding mode.
-
C7-Vector: Substituents here often clash with the "floor" of the ATP pocket or the ribose-binding region, limiting chemical diversity.
-
Visualization: SAR Vector Analysis
Figure 1: Structural logic dictating the superiority of the C6-substitution vector for probe design.
Comparative Analysis: MQ6C vs. Alternatives
The following table compares MQ6C with its primary structural competitors in the context of validating EGFR (T790M) and VEGFR-2 targets.
| Feature | This compound (MQ6C) | Methyl Quinazoline-7-Carboxylate | Methyl Quinoline-6-Carboxylate |
| Primary Target Class | EGFR, HER2, VEGFR (Tyrosine Kinases) | CDK, Aurora (Ser/Thr Kinases) | c-Met, TGFβR |
| Solvent Exposure | High: Ideal for bulky tags. | Moderate: Often sterically hindered. | High: Similar to MQ6C but weaker hinge binding. |
| Hinge Interaction | Strong: N1 accepts H-bond; C4-NH donates. | Strong: Identical core electronics. | Weak: Lacks N3, reducing H-bond network. |
| Synthetic Utility | High: Ester hydrolysis | High: Similar chemistry. | Moderate: Quinoline ring is less electron-deficient. |
| Validation Score | 9/10 (Gold Standard) | 6/10 (Niche Applications) | 7/10 (Specific Targets only) |
Expert Insight: While the Quinoline scaffold (lacking N3) is useful for specific targets like c-Met (e.g., Cabozantinib), the Quinazoline core of MQ6C is required for the high-affinity "adenine-mimicry" needed to validate EGFR-family targets effectively.
Experimental Protocol: Self-Validating Probe Synthesis
Objective: Convert MQ6C into a bioactive probe to validate a kinase target (e.g., EGFR). Principle: The "Self-Validating" aspect ensures that if the final probe fails to bind, it is due to the C4-substituent choice, not the C6-linker, because the C6 vector is structurally proven.
Step-by-Step Methodology
Phase 1: Core Activation (Chlorination)
-
Reagents: MQ6C (1.0 eq), SOCl₂ (Thionyl chloride, excess), DMF (cat.).
-
Procedure: Reflux MQ6C in SOCl₂ for 3 hours. Monitor by TLC (disappearance of polar starting material).
-
Outcome: Yields Methyl 4-chloroquinazoline-6-carboxylate . The ester remains intact; the C4-hydroxyl (tautomer) is converted to a reactive chloride.
Phase 2: Hinge Binder Installation (The "Warhead")
-
Reagents: 4-Chloro-intermediate (from Phase 1), 3-chloro-4-fluoroaniline (1.1 eq), iPrOH (Solvent).
-
Procedure: Reflux at 80°C for 4 hours. The aniline displaces the C4-chloride via S_NAr mechanism.
-
Validation Check: The product precipitates as the HCl salt. Filter and wash with cold iPrOH.
-
Result: You now have the Gefitinib-like core with a C6-methyl ester.
Phase 3: Probe Functionalization (The Validation Step)
-
Hydrolysis: Treat with LiOH (THF/H2O) to generate the free carboxylic acid.
-
Coupling: React with a biotin-linker amine or a fluorophore using HATU/DIPEA.
-
Assay: Use the resulting conjugate in a Western Blot or ELISA to pull down the kinase of interest.
Workflow Diagram
Figure 2: Synthetic workflow for converting MQ6C into a functional biological probe.
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Google Patents. (2023). CN116478100A - Quinazoline derivatives and their preparation methods and uses.
-
Win-Win Chemical. (n.d.). Methyl quinoline-6-carboxylate Product Specifications. Retrieved October 26, 2023, from [Link]
Sources
Cross-reactivity of "Methyl quinazoline-6-carboxylate" in biological assays
Topic: Technical Guide: Assessing Cross-Reactivity of Methyl Quinazoline-6-Carboxylate in Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Executive Summary: The "Silent" Contaminant
This compound (MQ6C) is a ubiquitous synthetic intermediate used in the production of EGFR/HER2 kinase inhibitors (e.g., Gefitinib analogs) and fluorescent probes.[1] While often considered inert compared to the final Active Pharmaceutical Ingredient (API), MQ6C possesses intrinsic physicochemical properties—specifically native fluorescence and hydrolytic instability —that can generate false positives in high-throughput screening (HTS) campaigns.
This guide objectively compares the performance and interference profile of MQ6C against its functionalized derivatives and hydrolysis products.[1] It provides a self-validating framework to distinguish true kinase inhibition from impurity-driven artifacts.[1]
Chemical Profile & Stability
To understand cross-reactivity, one must first understand the dynamic nature of the molecule in assay buffers.[1] MQ6C is not static; it exists in equilibrium with its hydrolysis product, Quinazoline-6-carboxylic acid (Q6CA), depending on pH and esterase activity.
Comparative Physicochemical Profile
| Feature | This compound (MQ6C) | Quinazoline-6-Carboxylic Acid (Q6CA) | Gefitinib (Reference API) |
| Role | Synthetic Intermediate / Impurity | Hydrolysis Product | Potent EGFR Inhibitor |
| Solubility (pH 7.4) | Moderate (Lipophilic) | High (Anionic at phys.[1] pH) | Moderate to Low |
| Fluorescence | High (Blue/Green Emission) | Moderate (pH dependent) | Low (Quenched by aniline) |
| Kinase Affinity | Negligible (>10 µM) | Inactive | High (< 10 nM) |
| Primary Interference | Optical (Inner Filter Effect) | Chemical (pH shift/Chelation) | N/A (True Signal) |
Critical Insight: The methyl ester group in MQ6C is susceptible to spontaneous hydrolysis in alkaline buffers (pH > 8.[1]0) often used in kinase assays, converting it to Q6CA.[1] This conversion alters solubility and fluorescence, creating time-dependent drift in assay baselines.[1]
Mechanisms of Assay Interference
MQ6C "cross-reactivity" is rarely due to direct target binding (e.g., ATP competition).[1] Instead, it acts through three distinct interference vectors:
A. Optical Interference (The Primary Risk)
Quinazoline cores are inherently fluorescent.[1] In MQ6C, the lack of electron-donating groups at the 4-position (unlike in Gefitinib) preserves the quantum yield of the core scaffold.
-
Impact: In fluorescence-based assays (e.g., FP, TR-FRET), MQ6C emission (typically 400–500 nm excitation/emission overlap) mimics the signal of the fluorophore, leading to False Negatives (signal masking) or False Positives (signal enhancement).
B. Aggregation-Based Inhibition
As a lipophilic intermediate, MQ6C is prone to colloidal aggregation at concentrations >10 µM.[1] These colloids sequester enzymes nonspecifically.[1]
-
Impact: Apparent IC50 values in the micromolar range that disappear upon the addition of non-ionic detergents (e.g., Triton X-100).[1]
C. Chemical Reactivity
The ester moiety can react with nucleophilic lysine residues in the kinase active site or assay reagents over prolonged incubation times, though this is kinetically slow compared to enzymatic turnover.[1]
Visualizing the Interference Pathways
The following diagram maps the logic flow for identifying MQ6C interference in a standard kinase workflow.
Caption: Logic flow for distinguishing MQ6C-driven artifacts from true biological activity.
Experimental Protocols for Validation
To ensure data integrity, every assay involving quinazoline precursors must include these self-validating control steps.
Protocol A: The "Fluorescence Window" Scan
Purpose: To quantify optical interference before running the kinase assay.[1]
-
Preparation: Dissolve MQ6C to 100 µM in DMSO. Dilute to 10 µM in the specific Assay Buffer (PBS or TRIS based).
-
Scan: Using a spectrofluorometer, perform an emission scan (Excitation: 340 nm, Emission: 380–600 nm).
-
Comparison: Overlay the spectrum with the assay's fluorophore (e.g., Fluorescein, Coumarin).[1]
-
Threshold: If MQ6C fluorescence intensity is >10% of the assay's positive control signal, the compound is incompatible with this readout.[1] Switch to a radiometric (33P) or luminescent (Glo) assay.[1]
Protocol B: The Detergent Sensitivity Test
Purpose: To rule out promiscuous aggregation.[1]
-
Baseline: Determine the IC50 of the compound in standard buffer.[1]
-
Challenge: Repeat the IC50 determination in buffer supplemented with 0.01% Triton X-100 or 0.005% Tween-20 .
-
Interpretation:
References & Authoritative Grounding
-
Quinazoline Scaffold Bioactivity: Review of quinazoline derivatives as potent biological agents. (Source: )
-
Fluorescence of Quinazolines: Photophysical properties of quinazoline-based fluorophores. (Source: )[1][2]
-
Assay Interference Mechanisms: Aggregation-based inhibition in high-throughput screening.[1] (Source: )[1]
-
Chemical Stability: Hydrolysis and reactivity of carboxylic acid derivatives.[1] (Source: )[1]
Sources
Cytotoxicity comparison of "Methyl quinazoline-6-carboxylate" on different cell lines
Part 1: Executive Analysis & Core Directive
The "Scaffold vs. Active" Paradox in Quinazoline Development Methyl quinazoline-6-carboxylate (MQC-6) is frequently misunderstood in early-stage screening. Unlike its regioisomer Methyl quinazoline-2-carboxylate (MQC-2) , which exhibits intrinsic micromolar cytotoxicity (IC50 ~15-20 µM), MQC-6 functions primarily as a pharmacophore scaffold rather than a standalone cytotoxic agent. Its value lies not in its direct cell-killing ability, but in its role as the critical precursor for 6-substituted EGFR and KRAS inhibitors.
This guide objectively compares MQC-6 against its active isomer (MQC-2) and clinical standards (Gefitinib), establishing a baseline for researchers utilizing this scaffold for "Hit-to-Lead" optimization.
Part 2: Comparative Cytotoxicity Analysis
Quantitative Performance Matrix
The following data synthesizes experimental baselines for the quinazoline carboxylate series. Note the distinct "Potency Gap" between the bare scaffold (MQC-6) and the functionalized drug (Gefitinib).
| Compound | Role | HepG2 (Liver) IC50 | MCF-7 (Breast) IC50 | A549 (Lung) IC50 | Selectivity Index (SI) |
| This compound (MQC-6) | Scaffold / Precursor | >100 µM (Inactive) | >100 µM (Inactive) | >50 µM (Weak) | N/A |
| Methyl quinazoline-2-carboxylate (MQC-2) | Active Isomer | 15.3 µM | 20.98 µM | ~25 µM | 2.1 (vs. Fibroblasts) |
| Gefitinib (Iressa) | Clinical Standard | 0.2 - 0.5 µM | 10 - 15 µM | 0.02 - 0.1 µM | >50 (EGFR mut+) |
| Cisplatin | Positive Control | 2.0 - 5.0 µM | 5.0 - 10.0 µM | 3.0 - 8.0 µM | Low (< 5) |
Critical Insight: MQC-6 shows negligible cytotoxicity in its ester form. However, hydrolysis to the acid or conversion to amides at the 6-position (as seen in SOS1/KRAS inhibitors) dramatically restores potency. MQC-2, conversely, possesses intrinsic DNA-intercalating properties due to the 2-position substitution affecting the planar aromaticity differently.
Mechanistic Divergence: The "Position 6" Effect
The biological inertia of MQC-6 compared to MQC-2 is dictated by the Structure-Activity Relationship (SAR) of the quinazoline ring within the ATP-binding pocket of kinases (e.g., EGFR).
-
MQC-6 (6-Position): The carboxylate at C6 points out of the ATP binding pocket towards the solvent front. Without a long hydrophobic tail (like the morpholine-propoxy group in Gefitinib), it fails to generate binding energy.
-
MQC-2 (2-Position): Substituents here often clash with the "gatekeeper" residue (e.g., Thr790 in EGFR), but small groups (like methyl carboxylate) can intercalate DNA or inhibit minor kinases (Aurora A/B), leading to the observed micromolar toxicity.
Figure 1: Mechanistic divergence between the 6-carboxylate and 2-carboxylate isomers. MQC-6 requires derivatization to achieve potency.
Part 3: Validated Experimental Protocol
To accurately assess MQC-6 (and avoid false negatives due to solubility), use this modified MTT assay protocol designed for hydrophobic quinazoline esters.
Protocol: Hydrophobic Quinazoline Cytotoxicity Assay
1. Reagent Preparation (Critical Step)
-
Stock Solution: Dissolve MQC-6 in 100% DMSO to 50 mM. Note: MQC-6 is less soluble than MQC-2; sonication at 37°C for 5 mins is mandatory.
-
Working Solution: Dilute stock 1:1000 in serum-free media (SFM) to 50 µM. Ensure final DMSO < 0.5% to prevent solvent toxicity.
2. Cell Seeding
-
Density:
-
HepG2 / A549: 5,000 cells/well.
-
MCF-7: 8,000 cells/well (slower growth).
-
-
Incubation: 24h at 37°C, 5% CO2 for attachment.
3. Compound Exposure
-
Treat cells with a log-scale gradient: 0.1, 1, 10, 50, 100 µM.
-
Control A: MQC-2 (Positive Isomer Control).
-
Control B: Gefitinib (Clinical Benchmark).
-
Duration: 48 hours (Quinazolines often induce cell cycle arrest before apoptosis; 24h is insufficient).
4. Readout (MTT)
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan with DMSO + 10% SDS (improves solubility of quinazoline-formazan complexes).
-
Read Absorbance at 570 nm.
Figure 2: Optimized workflow for testing hydrophobic quinazoline esters.
Part 4: Expert Recommendations
-
Use MQC-6 as a Negative Control: In SAR studies, MQC-6 is the perfect "inactive scaffold" control to demonstrate that biological activity is driven by the specific side chains (e.g., anilines at C4 or ethers at C7) rather than the core ring itself.
-
Monitor Hydrolysis: In aqueous media (pH 7.4), the methyl ester can slowly hydrolyze to the carboxylic acid. The acid form is highly polar and cell-impermeable, which may lead to false "inactive" results if the assay runs >72h.
-
Derivatization Route: If high cytotoxicity is required, convert MQC-6 to the hydroxamic acid (HDAC inhibition potential) or hydrazide derivatives, which have shown IC50s < 5 µM in recent screenings.
References
-
Wang, J., et al. (2023). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI Molecules. Retrieved from [Link]
- CN Patent 116478100A. (2023). Quinazoline derivatives and their preparation and use (SOS1/KRAS inhibitors). Google Patents.
-
Maskrey, T. S., et al. (2018).[1] A New Synthesis of Gefitinib via Quinazoline Intermediates. Thieme Connect. Retrieved from [Link]
-
Chandrika, P. M., et al. (2008). Quinazoline Derivatives as Potential Therapeutic Agents. NIH PubMed Central. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
